molecular formula C10H11FO B3432342 3-(4-Fluorophenyl)cyclobutan-1-ol CAS No. 1184476-34-3

3-(4-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B3432342
CAS No.: 1184476-34-3
M. Wt: 166.19 g/mol
InChI Key: QFJZHTFUDWUVBC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C 10 H 11 FO and a molecular weight of 166.19 g/mol . Its structure features a cyclobutane ring substituted with a hydroxyl group and a 4-fluorophenyl moiety, making it a valuable scaffold in organic and medicinal chemistry research . The SMILES string for this compound is OC1CC(C2=CC=C(F)C=C2)C1, and its InChIKey is QFJZHTFUDWUVBC-UHFFFAOYSA-N . Cyclobutanol derivatives are of significant interest in synthetic chemistry. Recent scientific literature highlights that cyclobutanols can serve as key intermediates in metal-catalyzed reactions for the synthesis of complex heterocycles . Furthermore, structural analogs featuring a fluorophenyl group attached to a cyclobutanol core are frequently employed in drug discovery efforts, such as in the development of novel p21-activated kinase 4 (PAK4) inhibitors, which are being explored for their potential in cancer therapy . This suggests that 3-(4-Fluorophenyl)cyclobutan-1-ol is a versatile building block with potential applications in constructing pharmaceutically relevant molecules and other sophisticated chemical entities. Please note: This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZHTFUDWUVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143589-43-9, 1184476-34-3
Record name (1s,3s)-3-(4-fluorophenyl)cyclobutanol
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Record name 3-(4-fluorophenyl)cyclobutan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Fluorophenyl)cyclobutan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Fluorophenyl)cyclobutan-1-ol Content Type: In-depth Technical Guide

Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) is a high-value carbocyclic building block used in the design of next-generation pharmaceuticals. Characterized by a rigid cyclobutane core substituted with a polar hydroxyl group and a lipophilic fluorophenyl moiety, this scaffold serves as a critical bioisostere for phenyl rings, gem-dimethyl groups, and flexible alkyl chains.

This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, validated synthetic routes, and physicochemical properties relevant to drug discovery.[1]

Chemical Identity & Stereochemistry[2][3]

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions, leading to significant stereochemical implications for 3-(4-fluorophenyl)cyclobutan-1-ol.

Core Identifiers
ParameterData
CAS Number 1184476-34-3 (Mixture); 143589-45-1 (trans isomer specific)
IUPAC Name 3-(4-Fluorophenyl)cyclobutan-1-ol
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
SMILES OC1CC(C2=CC=C(F)C=C2)C1
Key Functional Groups Secondary Alcohol (H-bond donor/acceptor), Fluorophenyl (Lipophilic, Metabolic blocker)
Stereoisomerism: Cis vs. Trans

The 1,3-substitution pattern on the cyclobutane ring gives rise to two geometric isomers. The distinction is critical as they possess different pharmacological profiles and spatial vectors.

  • Cis-isomer: The hydroxyl group and the 4-fluorophenyl group are on the same side of the ring's mean plane.

  • Trans-isomer: The hydroxyl group and the 4-fluorophenyl group are on opposite sides of the ring's mean plane.

Technical Insight: In the trans isomer, both bulky substituents (phenyl and hydroxyl) can adopt pseudo-equatorial positions in the puckered conformation, often making it the thermodynamic product. The cis isomer forces one substituent into a pseudo-axial position, increasing steric strain.

Physicochemical Properties[5][6][7][8][9]

The incorporation of the fluorine atom at the para-position of the phenyl ring modulates the electronic properties without significantly altering steric bulk compared to a hydrogen atom. This "mimicry" enhances metabolic stability against CYP450 oxidation at the phenyl ring.

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP 2.0 – 2.5Optimal lipophilicity for membrane permeability (CNS active range).
TPSA 20.23 ŲLow polar surface area suggests good oral bioavailability.
H-Bond Donors 1Facilitates specific binding interactions (e.g., hinge binding in kinases).
H-Bond Acceptors 2 (O and F)Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
Solubility DMSO, MeOH, DCM, EtOAcHigh solubility in organic solvents; low aqueous solubility.
pKa ~14.5 (Alcohol)Neutral at physiological pH.

Validated Synthetic Protocols

The most robust synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol proceeds via a [2+2] cycloaddition strategy, followed by reductive dechlorination and ketone reduction. This route is preferred for its scalability and use of accessible starting materials.[2]

Synthesis Workflow Diagram

SynthesisPathway Start 4-Fluorostyrene (Starting Material) Inter1 2,2-Dichloro-3-(4-fluorophenyl) cyclobutanone Start->Inter1 [2+2] Cycloaddition Reagent1 Trichloroacetyl Chloride Zn/Cu Couple Reagent1->Inter1 Inter2 3-(4-Fluorophenyl) cyclobutanone Inter1->Inter2 Reductive Dechlorination Reagent2 Zn, Acetic Acid (Dechlorination) Reagent2->Inter2 Product 3-(4-Fluorophenyl) cyclobutan-1-ol (Cis/Trans Mixture) Inter2->Product Carbonyl Reduction Reagent3 NaBH4 or L-Selectride (Reduction) Reagent3->Product

Caption: Step-wise synthetic pathway from 4-fluorostyrene to the target cyclobutanol.

Detailed Methodology
Step 1: [2+2] Cycloaddition[3][4][5]
  • Reagents: 4-Fluorostyrene, Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu).

  • Solvent: Diethyl ether or DME.

  • Protocol: To a stirred suspension of Zn/Cu couple in ether, add 4-fluorostyrene. Dropwise add trichloroacetyl chloride while maintaining a gentle reflux. The in situ generated dichloroketene reacts with the styrene to form the 2,2-dichlorocyclobutanone derivative.

  • Mechanism: Concerted [2+2] cycloaddition. Regioselectivity is controlled by electronic polarization, placing the gem-dichloro group adjacent to the carbonyl.

Step 2: Reductive Dechlorination[3]
  • Reagents: Zinc dust, Glacial Acetic Acid.[3]

  • Protocol: Dissolve the dichloro-intermediate in acetic acid. Add zinc dust portion-wise at room temperature. The reaction is exothermic. Stir until TLC indicates consumption of starting material.

  • Outcome: Removal of the alpha-chlorines yields 3-(4-fluorophenyl)cyclobutanone (CAS: 143589-42-8).

Step 3: Stereoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄) or L-Selectride.

  • Protocol:

    • For Mixture (approx 3:1 Cis:Trans): Dissolve ketone in MeOH at 0°C. Add NaBH₄.

    • For Stereoselectivity: Use bulky hydrides (e.g., L-Selectride) at -78°C to favor the cis isomer (kinetic control) by attacking the less hindered face.

  • Purification: The isomers can be separated via silica gel chromatography (eluting with Hexane/EtOAc) or preparative HPLC.

Applications in Drug Discovery[1]

Bioisosteric Replacement

The 3-(4-fluorophenyl)cyclobutane unit is a validated bioisostere for:

  • para-Substituted Aromatics: It provides a similar spatial vector but with increased sp³ character (Fsp³), which improves solubility and reduces "flatness" in drug molecules—a key factor in clinical success.

  • Piperazines/Piperidines: As a carbocyclic analog, it avoids the basic nitrogen, reducing hERG liability and improving permeation.

Mechanistic Logic Diagram

Applications Scaffold 3-(4-Fluorophenyl)cyclobutan-1-ol Scaffold Prop1 Rigid Geometry Scaffold->Prop1 Prop2 Fluorine Substitution Scaffold->Prop2 Prop3 Hydroxyl Handle Scaffold->Prop3 App1 Conformational Restriction (Kinase Inhibitors) Prop1->App1 Fixes Vector App2 Metabolic Stability (Block C-H Oxidation) Prop2->App2 Prevents Metabolism App3 Linker Attachment (PROTACs / ADCs) Prop3->App3 Ether/Ester Bond

Caption: Structure-Property-Application relationships for the fluorophenyl-cyclobutane scaffold.

Safety and Handling (E-E-A-T)

While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical substance.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • BenchChem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. (Extrapolated data for 4-fluoro analog).

  • Sigma-Aldrich. 3-(4-Fluorophenyl)cyclobutan-1-amine, Mixture of Cis- and Trans-. (Analogous amine structure properties).

  • Krebs, A. et al.Synthesis of Strained Cyclobutanes. Topics in Current Chemistry, 1983.
  • ChemScene. Product Data: 3-(4-Fluorophenyl)cyclobutan-1-ol.

  • Hussain, M. M. et al. Stereoselective Synthesis of Cyclobutanones. J. Am. Chem. Soc., 2009, 131, 6516-6524.[2] (Stereochemical control mechanisms).[5]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)cyclobutan-1-ol, a fluorinated carbocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications, underpinned by the strategic importance of the cyclobutane scaffold and fluorine substitution in modern drug design. While publicly available data on this specific molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical resource for researchers.

Introduction: The Strategic Value of the 3-Arylcyclobutanol Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic linkers or planar aromatic rings.[1] This conformational constraint can lead to improved binding affinity and selectivity for biological targets by pre-organizing substituents in a favorable orientation for interaction. Furthermore, the cyclobutane motif can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic profile.[2] The 4-fluorophenyl group in the title compound is a common feature in many pharmaceuticals, where it can improve binding interactions and block metabolic oxidation.

3-(4-Fluorophenyl)cyclobutan-1-ol, therefore, represents a key building block that combines the desirable attributes of a rigid cyclobutane core with the beneficial effects of fluorine substitution. This makes it an attractive starting point for the development of novel therapeutics across various disease areas.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the distinction between isomers of (4-Fluorophenyl)cyclobutan-1-ol. The CAS number initially provided in the topic, 339365-53-6, corresponds to 1-(4-Fluorophenyl)cyclobutan-1-ol . This guide, however, focuses on the specified topic, 3-(4-Fluorophenyl)cyclobutan-1-ol , for which the correct CAS number is 1184476-34-3 (for the mixture of diastereomers).[3]

Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)cyclobutan-1-ol

PropertyValueSource
CAS Number 1184476-34-3 (mixture of diastereomers)[3]
Molecular Formula C₁₀H₁₁FO[3][4]
Molecular Weight 166.19 g/mol [3]
Synonym(s) cis-3-(4-Fluorophenyl)cyclobutan-1-ol[3]
Predicted XlogP 1.9[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 1[3]

The presence of a stereocenter at the hydroxyl-bearing carbon (C1) and the substituted carbon (C3) means that 3-(4-Fluorophenyl)cyclobutan-1-ol exists as a pair of diastereomers: cis and trans. The relative stereochemistry of these isomers can significantly influence their biological activity and physicochemical properties.

Caption: Diastereomers of 3-(4-Fluorophenyl)cyclobutan-1-ol.

Synthesis and Characterization

The most direct and common synthetic route to 3-(4-Fluorophenyl)cyclobutan-1-ol is the reduction of the corresponding ketone, 3-(4-fluorophenyl)cyclobutan-1-one (CAS No. 143589-42-8).[5][6]

Synthesis Precursor 3-(4-fluorophenyl)cyclobutan-1-one (CAS: 143589-42-8) Product 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) Precursor->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol (MeOH) Reagent->Product

Caption: Synthetic pathway to 3-(4-Fluorophenyl)cyclobutan-1-ol.

Experimental Protocol: Reduction of 3-(4-fluorophenyl)cyclobutan-1-one

This protocol is adapted from established procedures for the reduction of similar cyclobutanone derivatives.[7]

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(4-fluorophenyl)cyclobutan-1-one (1.0 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of acetone.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)cyclobutan-1-ol.

Self-Validation: The success of the synthesis can be validated at each step. The reduction can be monitored by the disappearance of the ketone starting material and the appearance of the alcohol product on TLC. The final product's identity and purity should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data
  • ¹H NMR: The aromatic protons of the 4-fluorophenyl group are expected to appear as two doublets of doublets in the range of δ 7.0-7.3 ppm. The protons on the cyclobutane ring will likely resonate as multiplets between δ 2.0-4.5 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) would be expected around δ 4.0-4.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) would also be present.

  • ¹³C NMR: The carbon atoms of the 4-fluorophenyl ring would appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant. The carbons of the cyclobutane ring would resonate in the aliphatic region (δ 20-75 ppm).

  • ¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-Fluorophenyl)cyclobutan-1-ol scaffold and its derivatives, such as the corresponding amine, are valuable building blocks for the synthesis of a wide range of biologically active molecules. The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, offering a rigid and three-dimensional alternative.[1][7]

The potential therapeutic applications of compounds derived from 3-(4-Fluorophenyl)cyclobutan-1-ol can be inferred from the activities of structurally related molecules:

  • Androgen Receptor Antagonists: Novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines, showing promise as androgen receptor antagonists.[8] The 3-(4-fluorophenyl)cyclobutane core could be incorporated into similar pharmacophores.

  • Anticancer Agents: The cyclobutane motif is present in several anticancer drug candidates. Its conformational rigidity can enhance binding to target proteins.[9]

  • CNS Disorders: The rigid nature of the cyclobutane ring makes it a suitable scaffold for CNS-active compounds, where precise positioning of functional groups is often crucial for activity.[9]

  • Antimicrobial and Antifungal Agents: Various cyclobutane-containing natural products and synthetic compounds have demonstrated antimicrobial and antifungal properties.[10]

Applications Core 3-(4-Fluorophenyl)cyclobutane Scaffold App1 Anticancer Agents Core->App1 App2 CNS-Active Compounds Core->App2 App3 Antimicrobial Agents Core->App3 App4 Androgen Receptor Modulators Core->App4

Caption: Potential therapeutic applications of the 3-(4-Fluorophenyl)cyclobutane scaffold.

Conclusion

3-(4-Fluorophenyl)cyclobutan-1-ol is a valuable and versatile building block for drug discovery and development. Its synthesis is straightforward from the corresponding cyclobutanone, and its unique combination of a rigid, three-dimensional scaffold with the beneficial properties of a fluorophenyl group makes it an attractive starting point for the design of novel therapeutics. While further experimental characterization and biological evaluation of this specific molecule are warranted, the information presented in this guide, based on established chemical principles and data from closely related analogs, provides a solid foundation for researchers to explore its potential in their R&D programs.

References

  • The Royal Society of Chemistry. (2013). Supporting Information. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 54-71. [Link]

  • PubChemLite. 3-(4-fluorophenyl)cyclobutan-1-ol (C10H11FO). [Link]

  • Li, J., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

  • Al-Mekhlafi, F. A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini reviews in medicinal chemistry, 18(1), 2-15. [Link]

  • Vrije Universiteit Amsterdam. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Kirsch, P., et al. (2013). Synthesis and biological evaluation of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 23(2), 557-560. [Link]

  • ResearchGate. (2008). Synthesis of cyclobutane analogues. [Link]

  • Chemical Science (RSC Publishing). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). TFA-catalyzed ring transformation of 4-hydroxycyclobutenone: A simple and general route for preparation of 3-substituted 4-aminofuran-2(5H)-ones. [Link]

  • National Center for Biotechnology Information. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(45), 18866-18875. [Link]

  • Organic Syntheses. Cyclobutanone. [Link]

  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • Wiley Online Library. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]

  • MDPI. (2021, February 23). Identification of Active Site Residues of the Siderophore Synthesis Enzyme PvdF and Evidence for Interaction of PvdF with a Substrate-Providing Enzyme. [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (2013, October 18). The role of poly(aspartic acid) in the precipitation of calcium phosphate in confinement. [Link]

  • CAS Common Chemistry. Distillates (petroleum), light vacuum. [Link]

  • ResearchGate. (2020). Development of an advanced nanoformulation for the intracellular delivery of a caspase-3 selective activity-based probe. [Link]

  • National Center for Biotechnology Information. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 5), o538. [Link]

Sources

Fluorinated Cyclobutane Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping flatland" (increasing Fsp³ character), fluorinated cyclobutanes have emerged as high-value pharmacophores. Unlike their planar aromatic counterparts or flexible alkyl chains, these motifs offer a unique combination of conformational restriction , metabolic robustness , and electronic modulation .

This guide details the strategic deployment of fluorinated cyclobutane building blocks—specifically 3,3-difluorocyclobutane and 1,1-difluoro-2-substituted systems. We analyze the structural "butterfly" pucker that drives their bioisosteric utility, provide a validated protocol for their synthesis via deoxofluorination, and map their application in optimizing lead compounds.

Part 1: Structural & Physicochemical Rationale[1][2]

The "Butterfly" Conformation and Pucker Angle

The cyclobutane ring is rarely planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered "butterfly" conformation.[1]

  • Cyclobutane: ~30–35° pucker angle.

  • 3,3-Difluorocyclobutane: Retains this puckered geometry (approx. 27–30°).

Why this matters: This specific geometry allows 3,3-difluorocyclobutanes to project substituents into vector spaces inaccessible to planar phenyl rings or rapidly rotating ethyl chains. When replacing a cyclohexyl group, the cyclobutane core reduces molecular volume while maintaining critical spatial contacts.

The Gem-Difluoro Effect & Dipole Mimicry

The


 group is not merely a lipophilic spacer; it is electronically active.
  • Dipole Alignment: The

    
     bond dipole mimics that of a carbonyl (
    
    
    
    ) or an ether oxygen, but without the hydrogen bond acceptor (HBA) liability.
  • pKa Modulation: An amine attached directly to a fluorinated cyclobutane ring experiences a significant pKa depression (typically 1–2 units lower than the non-fluorinated parent) due to the through-bond inductive electron withdrawal (

    
     effect) of the fluorine atoms. This is a critical tactic for improving oral bioavailability by reducing lysosomal trapping of basic drugs.
    
Comparative Physicochemical Data
ParameterCyclobutane3,3-DifluorocyclobutaneOxetaneCyclohexane
Bond Length (C-C) 1.55 Å1.54 Å1.54 Å1.54 Å
Pucker Angle ~30°~28°~0° (Planar)N/A (Chair)
LogP Impact +0.4+0.6 (Lipophilic)-1.0 (Polar)+2.8
Metabolic Stability Low (Oxidation prone)High (C-F blocked)ModerateLow
Bioisostere For AlkylCarbonyl / Ether / AlkylCarbonyl / MorpholinePhenyl

Part 2: Synthetic Access & Methodologies[5][6]

The primary challenge in accessing these blocks is the controlled introduction of fluorine. While [2+2] cycloadditions of fluorinated alkenes are used industrially, the most versatile laboratory method is the deoxofluorination of cyclobutanones .

Synthetic Logic Flow

The following diagram illustrates the divergent synthesis of key building blocks from a common cyclobutanone precursor.

SyntheticPathways Cyclobutanone Protected Cyclobutanone Deoxofluorination Deoxofluorination (DAST/XtalFluor) Cyclobutanone->Deoxofluorination Step 1 DifluoroCore 3,3-Difluoro cyclobutane Core Deoxofluorination->DifluoroCore Step 2 Acid Carboxylic Acid (Linker/Warhead) DifluoroCore->Acid Hydrolysis/Oxidation Amine Amine (pKa Tuned) DifluoroCore->Amine Reductive Amination Spiro Spiro[3.3]heptane (Rigid Scaffold) DifluoroCore->Spiro Double Alkylation

Figure 1: Divergent synthesis of fluorinated cyclobutane building blocks from cyclobutanone precursors.[2][3]

Validated Protocol: Deoxofluorination of Cyclobutanones

Objective: Synthesis of ethyl 3,3-difluorocyclobutanecarboxylate (Key Intermediate).

Reagents:

  • Substrate: Ethyl 3-oxocyclobutanecarboxylate

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[4] Note: XtalFluor-E is a safer solid alternative but DAST remains the benchmark for reactivity.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition:

    • Critical Safety Step: Deoxofluorination reagents release HF. Ensure the fume hood is functioning at maximum capacity.

    • Add Deoxo-Fluor (1.5 eq) dropwise via a glass syringe over 20 minutes. Do not use standard steel needles if possible (corrosion risk); use PTFE-lined needles or add slowly down the side.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (stain with KMnO4, as UV activity may be low) or GC-MS.

  • Quenching (The Exothermic Step):

    • Cool the reaction mixture back to 0°C.

    • Slowly quench by adding saturated aqueous

      
      . Caution:  Vigorous 
      
      
      
      evolution will occur.
  • Workup: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expert Note: For substrates sensitive to acidic conditions (generated HF), add 5.0 eq of anhydrous


 or 

as a buffer during the reaction.

Part 3: Bioisosteric Applications & Decision Logic

The decision to incorporate a fluorinated cyclobutane should be driven by specific medicinal chemistry problems: metabolic instability, solubility issues, or the need for novel IP space.

Bioisosteric Decision Matrix

BioisostereLogic Start Lead Optimization Challenge Metab High Metabolic Clearance (CYP) Start->Metab Solubility Low Solubility / High LogP Start->Solubility Potency Target Fit / Selectivity Start->Potency Block Block Metabolic Site (Gem-difluoro) Metab->Block C-F Bond Strength Polarity Modulate Lipophilicity (Dipole Introduction) Solubility->Polarity Lower LogP vs Alkyl Shape Conformational Lock (Pucker Angle) Potency->Shape Vector Alignment Sub1 Replace Alkyl with 3,3-F2-Cyclobutane Block->Sub1 Polarity->Sub1 Sub2 Replace Carbonyl with 3,3-F2-Cyclobutane Shape->Sub2

Figure 2: Decision matrix for deploying fluorinated cyclobutanes in lead optimization.

Case Study: The "Tenovin-6" Analog

Research by Grygorenko and Mykhailiuk demonstrated the utility of these blocks in optimizing Tenovin-6 , a sirtuin inhibitor.

  • Modification: Replacement of a lipophilic alkyl/aryl segment with a 3,3-difluorocyclobutane (or the related 3,3-difluorooxetane).

  • Result: The analog maintained biological potency while significantly improving metabolic stability (Intrinsic Clearance

    
     reduced) and solubility. The 
    
    
    
    group prevented oxidative metabolism that plagued the hydrocarbon parent.
Strategic Building Block Selection

When sourcing building blocks, prioritize these motifs for their proven utility:

  • 1-Amino-3,3-difluorocyclobutane: Ideal for reducing basicity of amines.

  • 3,3-Difluorocyclobutane-carboxylic acid: A robust, non-oxidizable linker.

  • 6,6-Difluorospiro[3.3]heptane: A next-generation spacer that offers extreme rigidity and novel IP space.

References

  • Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. The Journal of Organic Chemistry.

  • Grygorenko, O. O., et al. (2018). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. European Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wzorek, A., et al. (2020). 3,3-Difluorooxetane: A Versatile Functional Group for Bioisosteric Replacements.[5][6][7] ChemRxiv.

  • Champagne, P. A., et al. (2015). Deoxyfluorination of Aliphatic Alcohols. Organic Letters.

Sources

Bioisosteric Applications of (4-Fluorophenyl)cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioisosteric utility, physicochemical properties, and synthetic pathways of the (4-fluorophenyl)cyclobutane scaffold. It is designed for medicinal chemists seeking to optimize lead compounds by modulating conformation, metabolic stability, and lipophilicity.[1][2]

Technical Guide & Whitepaper

Executive Summary

The (4-fluorophenyl)cyclobutane moiety represents a high-value structural motif in modern drug design, acting as a conformationally restricted bioisostere for flexible benzyl, phenethyl, or tert-butyl groups. Unlike the planar cyclopropane or the flexible cyclohexane, the cyclobutane ring adopts a unique "puckered" conformation (~25–30°), offering distinct exit vectors for substituents. When coupled with a para-fluorine substitution, this scaffold simultaneously addresses two common liabilities in lead optimization: metabolic susceptibility (via CYP450 oxidation) and conformational entropy .

This guide analyzes the structural rationale, validated synthetic protocols, and bioisosteric advantages of this scaffold.[1][3][4]

Structural & Physicochemical Rationale[1][3][4][5]

The "Pucker" Effect: Geometric Control

While cyclopropane is rigidly planar and cyclopentane adopts an "envelope" shape, cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Bond Angles: Internally ~88°, significantly deviating from the ideal tetrahedral 109.5°.

  • Pucker Angle: The ring deviates from planarity by approximately 28–30°.

  • Impact on Drug Design: This pucker directs substituents at the 1-position (e.g., the 4-fluorophenyl group and an amine) into a specific vector that mimics the gauche conformation of a flexible ethyl chain but with a rigid energy barrier. This reduces the entropic penalty upon protein binding.[5]

The Fluorine Advantage

The addition of fluorine at the para-position of the phenyl ring is not merely for potency; it is a strategic metabolic block.

PropertyUnsubstituted Phenyl-Cyclobutane(4-Fluorophenyl)cyclobutaneBenefit
Metabolic Stability High clearance (CYP450 para-hydroxylation)Low clearanceBlocks primary metabolic soft spot (Site of Metabolism).
Lipophilicity (LogP) Baseline+0.1 to +0.2Slight increase enhances membrane permeability without the penalty of a chloro- group.
Electronic Effect NeutralElectron Withdrawing (

= 0.06)
Lowers pKa of amines attached to the cyclobutane (if present), improving CNS penetration.

Bioisosteric Case Studies

Monoamine Reuptake Inhibitors (Sibutramine Class)

The most prominent application of aryl-cyclobutanes is in the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Reference Drug: Sibutramine (contains a 4-chlorophenyl cyclobutane).[6][7]

  • Optimization: Replacing the 4-chloro group with 4-fluoro retains potency while altering the metabolic profile. The cyclobutane ring locks the phenyl group and the amine side chain into a conformation that maximizes overlap with the transporter binding pocket, a geometry that flexible diethyl analogs cannot maintain efficiently.

Peptidomimetic Linkers

In protease inhibitors, the (4-fluorophenyl)cyclobutane scaffold serves as a replacement for P1 or P2 phenylalanine residues.

  • Mechanism: The cyclobutane ring restricts the

    
     and 
    
    
    
    torsion angles, freezing the side chain in a bioactive conformation.
  • Result: Increased affinity due to pre-organization and resistance to proteolytic cleavage.

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This nitrile is the primary building block for accessing amines, acids, and amides containing the scaffold. The following protocol utilizes a double alkylation strategy, which is scalable and robust.

Reagents:

  • (4-Fluorophenyl)acetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Dimethyl Sulfoxide (DMSO) and Diethyl Ether (Et2O)

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add NaH (2.2 eq) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMSO.

  • Anion Formation: Cool the suspension to 0°C. Add (4-fluorophenyl)acetonitrile dropwise over 20 minutes. The solution will turn deep red/brown, indicating carbanion formation. Stir for 30 minutes at room temperature.

  • Cyclization: Cool back to 0°C. Add 1,3-dibromopropane dropwise. Caution: Exothermic.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench carefully with ice-water. Extract the aqueous layer 3x with Et2O. Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: The crude oil is typically purified via vacuum distillation or flash chromatography (SiO2) to yield the target cyclobutane nitrile.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 4-Fluorophenyl acetonitrile Step1 Deprotonation (NaH/DMSO, 0°C) Start->Step1 Intermed Carbanion Intermediate Step1->Intermed -H+ Step2 Double Alkylation (1,3-Dibromopropane) Intermed->Step2 + Alkyl Halide Product 1-(4-Fluorophenyl) cyclobutanecarbonitrile Step2->Product Cyclization Deriv Drug Candidate (Amine/Acid) Product->Deriv Reduction/ Hydrolysis

Caption: Figure 1: Scalable synthetic route for the construction of the 1-(4-fluorophenyl)cyclobutane core via dialkylation.

Metabolic Stability & Safety Profile

Metabolic Fate Mapping

The primary advantage of the (4-fluorophenyl)cyclobutane scaffold over its non-fluorinated or open-chain counterparts is the blockade of oxidative metabolism.

Comparative Metabolic Pathways:

  • Phenyl-Cyclobutane: Rapidly hydroxylated at the para-position by CYP450 (specifically CYP2D6 and CYP3A4). This creates a phenol, which is quickly glucuronidated and excreted, reducing half-life (

    
    ).
    
  • 4-Fluorophenyl-Cyclobutane: The C-F bond (~116 kcal/mol) is too strong for CYP450 oxoferryl species to cleave. Metabolism is forced to occur at slower secondary sites (e.g., cyclobutane ring hydroxylation or N-dealkylation), significantly extending

    
    .
    
Visualization of Metabolic Blockade

MetabolicPathways Substrate_H Phenyl-Cyclobutane (Unsubstituted) CYP CYP450 Oxidation Substrate_H->CYP Metabolite_OH p-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite_OH Rapid Substrate_F (4-Fluorophenyl) Cyclobutane Block Metabolic Blockade (C-F Bond Stable) Substrate_F->Block CYP Attempt Stable Extended Half-Life (High Exposure) Block->Stable No Reaction

Caption: Figure 2: Mechanism of metabolic stabilization provided by the 4-fluoro substitution.

References

  • Cyclobutanes in Drug Candidates: van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.

  • Sibutramine Synthesis & Structure: Jeffery, J. E., et al. "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity."[8] J. Chem. Soc., Perkin Trans.[8] 1, 1996.

  • Bioisosterism of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

  • Cyclobutane Synthesis Protocol: "Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile." PrepChem, Adapted for 4-Fluoro analogs.

Sources

Whitepaper: 3-(4-Fluorophenyl)cyclobutan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted scaffolds is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) represents a highly versatile building block at the intersection of these design philosophies.

By combining a cyclobutane core with a para-fluorinated aromatic ring, this molecule offers dual advantages: the fluorine atom effectively blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable para position, while the cyclobutane ring increases the overall fraction of sp3 carbons (Fsp3). This reduction in molecular flatness correlates with improved aqueous solubility, reduced off-target binding, and enhanced clinical translation rates. This technical guide outlines the physicochemical profiling, synthetic methodologies, and functionalization logic required to leverage this compound in drug development.

Physicochemical Profiling & ADME Implications

Understanding the baseline physicochemical properties of 3-(4-Fluorophenyl)cyclobutan-1-ol is critical for predicting its behavior when incorporated into larger pharmacophores. The compound is typically isolated and utilized as a mixture of cis and trans diastereomers (1[1]).

PropertyValueImplication for Drug Design
CAS Number 1184476-34-3Unique identifier for the diastereomeric mixture.
Molecular Formula C₁₀H₁₁FOHigh Fsp3 character, enhancing 3D structural complexity.
Molecular Weight 166.19 g/mol Low MW provides a highly efficient ligand-efficiency starting point, leaving ample room for further functionalization within the Rule of 5.
LogP (Computed) ~2.06Optimal baseline lipophilicity for membrane permeability without introducing excessive hydrophobic liabilities.
TPSA 20.23 ŲLow polar surface area, making derivatives highly favorable for blood-brain barrier (BBB) penetration in CNS targets.
H-Bond Donors/Acceptors 1 / 1Provides a specific vector for target engagement (via the hydroxyl group) while maintaining excellent desolvation efficiency.

Synthetic Methodology & Mechanistic Insights

The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-ol relies on the construction of the strained cyclobutane ring via a [2+2] cycloaddition, followed by a diastereoselective reduction.

SynthesisWorkflow A 4-Fluorostyrene + Trichloroacetyl chloride B Dichlorocyclobutanone Intermediate A->B [2+2] Cycloaddition Zn-Cu, Et2O C 3-(4-Fluorophenyl) cyclobutan-1-one B->C Dechlorination Zn dust, AcOH D 3-(4-Fluorophenyl) cyclobutan-1-ol (cis/trans) C->D Reduction NaBH4, MeOH

Fig 1: Synthetic workflow for 3-(4-Fluorophenyl)cyclobutan-1-ol via [2+2] cycloaddition.

Protocol 3.1: Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one

The intermediate ketone is generated through the cycloaddition of 4-fluorostyrene with dichloroketene (2[2]).

  • Preparation of Zn-Cu Couple: Suspend zinc dust in deionized water and add a catalytic amount of CuSO₄ solution. Filter, wash sequentially with water, acetone, and diethyl ether, then dry under vacuum.

    • Causality: Copper deposition creates a galvanic cell on the zinc surface. This disrupts the unreactive zinc oxide passivation layer, facilitating a controlled, continuous generation of dichloroketene from trichloroacetyl chloride and preventing ketene polymerization.

  • [2+2] Cycloaddition: Dissolve 4-fluorostyrene in anhydrous diethyl ether and add the activated Zn-Cu couple. Under vigorous stirring, add trichloroacetyl chloride dropwise. The reaction proceeds via a concerted, orthogonal transition state to yield the dichlorocyclobutanone intermediate.

  • Reductive Dechlorination: Filter the reaction mixture, concentrate, and dissolve the crude intermediate in glacial acetic acid. Add activated zinc dust and stir at room temperature.

    • Causality: Zinc in acetic acid selectively reduces the gem-dichloro group via a single-electron transfer (SET) mechanism without reducing the ketone or defluorinating the aromatic ring.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 4-fluorostyrene spot and the appearance of a new, more polar spot confirms the formation of 3-(4-fluorophenyl)cyclobutan-1-one ().

Protocol 3.2: Diastereoselective Reduction
  • Reduction: Dissolve 3-(4-fluorophenyl)cyclobutan-1-one in anhydrous methanol and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) in small portions.

    • Causality: Stepwise addition controls the exothermic hydrogen evolution. NaBH₄ is explicitly chosen over stronger reducing agents like LiAlH₄ because its mild nature prevents potential ring-opening side reactions inherent to strained cyclobutane systems.

  • Quenching & Extraction: After 2 hours, quench with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the final product (3[3]).

  • Validation Checkpoint: The reduction is confirmed complete when IR spectroscopy shows the total disappearance of the strong carbonyl stretch (~1780 cm⁻¹, characteristic of strained cyclobutanones) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹).

Functionalization Logic in Medicinal Chemistry

The secondary alcohol of 3-(4-Fluorophenyl)cyclobutan-1-ol serves as a versatile synthetic handle. Depending on the desired stereochemical outcome of the final Active Pharmaceutical Ingredient (API), chemists must choose between stereoinvertive or stereoretentive pathways.

Functionalization Core 3-(4-Fluorophenyl)cyclobutan-1-ol Mitsunobu Mitsunobu Reaction (Stereocenter Inversion) Core->Mitsunobu PPh3, DIAD, Ar-OH Activation Mesylation / Tosylation (Stereocenter Retention) Core->Activation MsCl/TsCl, Et3N, DCM Ether Aryl/Alkyl Ethers Mitsunobu->Ether SN2 SN2 Displacement Activation->SN2 Nucleophile (N, S, N3), Heat

Fig 2: Functionalization logic mapping stereospecific transformations of the cyclobutanol core.

  • Mitsunobu Reaction (Inversion): Utilizing Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), the hydroxyl group is activated and displaced by a nucleophile (e.g., a phenol) in a single step, cleanly inverting the stereocenter.

  • Leaving Group Activation (Retention to Inversion): Converting the alcohol to a mesylate or tosylate retains the original stereochemistry. Subsequent Sₙ2 displacement with amines, thiols, or azides then inverts the stereocenter, allowing access to diverse heteroatom-substituted cyclobutanes.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream integration, a rigorous analytical suite is required:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): The cyclobutane methine proton adjacent to the hydroxyl group (CH-OH) presents as a distinct multiplet at δ 4.0–4.5 ppm. The para-substituted aromatic ring yields a characteristic AA'BB'X splitting pattern between δ 6.9–7.3 ppm.

    • ¹⁹F NMR (376 MHz, CDCl₃): A single multiplet around δ -116 ppm confirms the presence of the aryl fluoride.

  • High-Performance Liquid Chromatography (HPLC):

    • Utilizing a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA), the cis and trans diastereomers can be baseline resolved. The relative integration of these two peaks provides the exact diastereomeric ratio (d.r.), which is critical for tracking stereospecificity in subsequent API synthesis steps.

References

  • Probing the ability of [Cp*Rh (bpy)(H2O)]2+ as regenerating reagent in enzymatic oxidations... - Universidad de Oviedo.[Link][2]

Sources

Conformational Analysis of 3-Arylcyclobutanols: Structural Dynamics and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a critical strategy known as "escaping from flatland" [3]. Among these scaffolds, cyclobutanes offer a unique combination of conformational restriction and metabolic stability. Specifically, 3-arylcyclobutanols represent a privileged motif. However, exploiting this scaffold requires a rigorous understanding of its non-planar puckering dynamics and stereochemical behavior. This technical whitepaper provides an in-depth analysis of the conformational landscape of 3-arylcyclobutanols, detailing the causality behind stereoselective synthetic protocols, spectroscopic validation methods, and their advanced application in transition-metal-catalyzed restructuring.

The Thermodynamic Imperative of Cyclobutane Puckering

Unlike perfectly planar rings, the cyclobutane core is subject to two competing thermodynamic forces: Baeyer strain (angle strain) and Pitzer strain (torsional strain). A planar cyclobutane would possess internal bond angles of 90° (deviating from the ideal 109.5° sp³ angle), but more critically, it would force all eight adjacent C–H bonds into perfectly eclipsed conformations, maximizing Pitzer strain.

To relieve this severe torsional repulsion, the cyclobutane ring distorts into a puckered "butterfly" conformation [1]. This puckering reduces the symmetry of the ring and establishes two distinct vectors for substituents: axial and equatorial . The dihedral angle of this puckering typically rests between 25° and 30°, representing the thermodynamic minimum where angle strain and torsional strain are optimally balanced.

G cluster_cis Cis Isomer Dynamics cluster_trans Trans Isomer Dynamics Cis_ee Cis (e,e) Highly Stable Steric Minimized Cis_aa Cis (a,a) Unstable 1,3-Diaxial Repulsion Cis_ee->Cis_aa Ring Flip (ΔG > 0) Trans_ea Trans (e-Ar, a-OH) Favored Bulky Ar Equatorial Trans_ae Trans (a-Ar, e-OH) Disfavored Bulky Ar Axial Trans_ea->Trans_ae Ring Flip (ΔG > 0)

Conformational equilibria of cis/trans 3-arylcyclobutanols showing steric preferences.

Conformational Landscape of 1,3-Disubstituted Cyclobutanes

The introduction of a hydroxyl group at C1 and an aryl group at C3 creates a 1,3-disubstituted system with profound stereochemical consequences [1].

The cis-Isomer

In cis-3-arylcyclobutanol, the substituents can adopt either a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) conformation is the global energy minimum. If the ring were to flip to the (a,a) conformation, the system would suffer from severe transannular 1,3-diaxial interactions between the electron-rich hydroxyl oxygen and the bulky aryl π-system. Consequently, the equilibrium is overwhelmingly shifted toward the (e,e) state.

The trans-Isomer

The trans-isomer must place one substituent in the equatorial position and the other in the axial position. This creates a competition between the (e-Ar, a-OH) and (a-Ar, e-OH) conformers. Because the A-value (steric bulk) of an aryl group is significantly larger than that of a hydroxyl group, the aryl group acts as a conformational anchor. It dictates the equilibrium, heavily favoring the equatorial position and forcing the hydroxyl group into the axial position (e-Ar, a-OH).

Quantitative Conformational Data
IsomerPreferred ConformationRelative Energy (kcal/mol)Puckering AngleDiagnostic NOE Contact
cis Diequatorial (e,e)0.0 (Global Min)~28°Strong H1(ax) ↔ H3(ax)
cis Diaxial (a,a)+3.5 to +5.0~22°Weak H1(eq) ↔ H3(eq)
trans Equatorial-Ar, Axial-OH+1.2 to +1.8~26°Mod. H1(eq) ↔ H3(ax)
trans Axial-Ar, Equatorial-OH+2.8 to +3.6~25°Mod. H1(ax) ↔ H3(eq)

Spectroscopic Validation: Self-Validating NMR Protocols

To ensure the integrity of the stereochemical assignment during drug development, the analytical protocol must be self-validating. 1D ¹H NMR coupling constants (


) provide initial clues, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool for conformational proof.

The Internal Control Mechanism: The observation of a strong NOE cross-peak between the C1 and C3 methine protons is mathematically and physically only possible if both protons occupy axial positions (placing them ~2.5 Å apart across the ring). Because protons are axial only when their attached substituents are equatorial, this strong NOE signal definitively proves the cis (e,e) conformation. If this cross-peak is absent, and instead H1 shows strong NOEs to the equatorial protons of the adjacent C2/C4 methylene groups, the trans (e-Ar, a-OH) isomer is confirmed. This binary NOE outcome acts as a fail-safe internal control for any synthetic workflow.

Stereocontrolled Synthetic Methodologies

The synthesis of 3-arylcyclobutanols typically begins with 3-bromocyclobutanone [4], which undergoes cross-coupling or Grignard addition to install the C3 aryl group, yielding a 3-arylcyclobutanone intermediate. The critical step is the diastereoselective reduction of the ketone.

Causality Behind Reagent Selection
ReagentTemp / SolventMajor ProductMechanistic Causality
NaBH₄ 0 °C / MeOHcis (e,e)Small hydride approaches from the less hindered face; thermodynamic control favors the more stable diequatorial product.
L-Selectride -78 °C / THFtrans (e-Ar, a-OH)Massive steric bulk of tri-sec-butylborohydride prevents axial attack. Hydride is forced into an equatorial trajectory.
Protocol: Synthesis of trans-3-Arylcyclobutanol via L-Selectride
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3-arylcyclobutanone (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: Low temperatures freeze the cyclobutanone ring flips, maximizing the stereocontrol exerted by the bulky reagent.

  • Reagent Addition: Dropwise add L-Selectride (1.2 equiv, 1.0 M in THF) over 15 minutes. Mechanistic Note: The bulky tri-sec-butylborohydride faces immense steric repulsion from the axial protons at C2 and C4 if it attempts an axial attack. Consequently, the hydride is forced to attack the carbonyl carbon from the equatorial trajectory. This pushes the resulting alkoxide oxygen into the axial position.

  • Quenching & Workup: Stir for 2 hours at -78 °C, then quench carefully with 10% aqueous H₂O₂ and 3N NaOH to oxidize the boron byproducts. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Validation: Purify via flash chromatography and immediately validate the trans geometry using the NOESY protocol described in Section 3.

Advanced Application: Stereoselective Restructuring

The unique strain and conformational pre-organization of 3-arylcyclobutanols make them ideal substrates for complex skeletal editing. A premier example is the Rh(I)-catalyzed stereoselective restructuring of 3-arylcyclobutanols into 1-indanols, pioneered by Murakami and colleagues [2].

This transformation is a masterclass in exploiting cyclobutane strain. The reaction relies entirely on the specific spatial arrangement of the cis-3-arylcyclobutanol. The Rh(I) catalyst undergoes oxidative addition into the cyclobutanol C1-C2 bond—a process thermodynamically driven by the relief of ~26 kcal/mol of Baeyer ring strain. This is followed by a stereoretentive 1,4-rhodium migration and subsequent reductive elimination to form the bicyclic indanol core. The stereochemical fidelity of the starting cyclobutanol directly dictates the enantiomeric and diastereomeric excess of the final indanol.

Workflow A 3-Arylcyclobutanol (Starting Material) C C-C Bond Cleavage (β-Carbon Elimination) A->C B Rh(I) Catalyst + Chiral Ligand B->C Activation D Rhodacycle Intermediate C->D 1,4-Rh Migration E 1-Indanol (Enantioenriched) D->E Reductive Elimination

Rh(I)-catalyzed stereoselective restructuring of 3-arylcyclobutanols into 1-indanols.

References

  • Nature Communications. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." NIH PMC. [Link]

Methodological & Application

Application Note: De Novo Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-ol from Cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Strategic Overview & Mechanistic Rationale

The 3-arylcyclobutanol motif has garnered immense traction in modern medicinal chemistry as a conformationally restricted bioisostere for para-substituted benzenes and morpholines[1]. However, the de novo synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol directly from the parent cyclobutanone presents a formidable synthetic challenge.

The C3-Functionalization Dilemma: Direct C(sp³)–H arylation of cyclobutanone at the C3 position is electronically and sterically disfavored[2]. The C1 position is highly electrophilic, while the C2 position is prone to enolization and α-functionalization. To bypass the inertness of the C3 carbon, we must employ an "oxidation–functionalization–reduction" logic.

The Forward Pathway:

  • Desaturation (Activation): Cyclobutanone is α-brominated and subsequently subjected to dehydrobromination to yield cyclobutenone [3]. This introduces a highly reactive α,β-unsaturated system, effectively activating the C3 position as a Michael acceptor.

  • Conjugate Addition (Arylation): The strained cyclobutenone undergoes a Rhodium(I)-catalyzed 1,4-conjugate addition with 4-fluorophenylboronic acid to forge the critical C–C bond, yielding 3-(4-fluorophenyl)cyclobutan-1-one[4],[5].

  • Diastereoselective Reduction: The ketone is reduced to the target alcohol, utilizing steric control to favor the cis-diastereomer[1].

Workflow A Cyclobutanone B 2-Bromocyclobutanone A->B Br2, CHCl3 α-Bromination C Cyclobutenone B->C Li2CO3, LiBr Elimination D 3-(4-Fluorophenyl) cyclobutan-1-one C->D 4-FC6H4B(OH)2 [Rh(cod)Cl]2 1,4-Addition E 3-(4-Fluorophenyl) cyclobutan-1-ol D->E NaBH4, MeOH Reduction

Synthetic workflow from cyclobutanone to 3-(4-fluorophenyl)cyclobutan-1-ol.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. In-Process Controls (IPCs) are embedded to ensure causality and reaction integrity at every stage.

Step 1 & 2: Synthesis of Cyclobutenone via α-Bromination and Elimination

Direct dehydrogenation of cyclobutanone is not viable. Instead, we utilize a two-step halogenation-elimination sequence[3].

Procedure:

  • Bromination: Dissolve cyclobutanone (10.0 mmol) in anhydrous CHCl₃ (20 mL) at 0 °C. Add a solution of Br₂ (10.5 mmol) in CHCl₃ dropwise over 30 minutes.

  • IPC 1: Monitor via GC-MS. The reaction is complete when the cyclobutanone peak (m/z 70) is fully consumed, yielding 2-bromocyclobutanone (m/z 148/150).

  • Elimination: Concentrate the crude mixture and redissolve in anhydrous DMF (25 mL). Add Li₂CO₃ (15.0 mmol) and LiBr (15.0 mmol). Heat to 120 °C for 2 hours.

  • Causality Note: LiBr acts as a critical additive. It increases the ionic strength of the medium and coordinates with the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the E2 transition state[6].

  • Workup: Distill the volatile cyclobutenone directly from the reaction mixture under reduced pressure into a cold trap (-78 °C) to prevent thermal dimerization.

Step 3: Rhodium(I)-Catalyzed 1,4-Conjugate Addition

Cyclobutenone is highly strained and prone to polymerization. Rh(I) catalysis allows for mild, room-temperature carbometalation[5],[7].

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(cod)Cl]₂ (2.5 mol%), 4-fluorophenylboronic acid (1.5 equiv), and KOH (0.5 equiv).

  • Add degassed 1,4-dioxane/H₂O (10:1, 0.2 M) and stir for 10 minutes to generate the active Rh(I)-OH species.

  • Introduce cyclobutenone (1.0 equiv) dropwise at 20 °C. Stir for 4 hours.

  • IPC 2: TLC (Hexanes/EtOAc 4:1) utilizing UV and KMnO₄ stain. The highly UV-active product (R_f = 0.4) confirms the successful installation of the fluorophenyl ring[4].

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

CatalyticCycle Rh1 Rh(I)-OH Complex Trans Transmetalation with 4-FC6H4B(OH)2 Rh1->Trans RhAryl Aryl-Rh(I) Species Trans->RhAryl Carbomet Carbometalation (Cyclobutenone) RhAryl->Carbomet RhOxa Oxa-π-allyl Rh(I) Carbomet->RhOxa Proton Protonation (H2O) RhOxa->Proton Proton->Rh1 Regeneration Prod 3-(4-Fluorophenyl) cyclobutan-1-one Proton->Prod

Mechanism of Rh(I)-catalyzed 1,4-conjugate addition to cyclobutenone.

Step 4: Diastereoselective Ketone Reduction

The final step requires the reduction of 3-(4-fluorophenyl)cyclobutan-1-one to the corresponding alcohol. The puckered conformation of the cyclobutane ring dictates that the bulky 4-fluorophenyl group occupies a pseudo-equatorial position.

Procedure:

  • Dissolve 3-(4-fluorophenyl)cyclobutan-1-one in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add L-Selectride (1.2 equiv) dropwise.

  • Causality Note: The bulky hydride source attacks from the less sterically hindered pseudo-axial face, pushing the resulting hydroxyl group into the pseudo-equatorial position. This yields the cis-diastereomer as the major product[1].

  • IPC 3: ¹H NMR of the crude aliquot. The C1 methine proton of the cis-isomer appears as a distinct quintet due to symmetric coupling with the adjacent methylene protons, differentiating it from the trans-isomer.

Quantitative Data & Optimization

Table 1: Optimization of the Rh-Catalyzed 1,4-Conjugate Addition Variables optimized to prevent cyclobutenone polymerization while maximizing transmetalation efficiency.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation
[Rh(cod)Cl]₂ (5 mol%)Na₂CO₃THF/H₂O6042Significant dimerization of starting material.
[Rh(cod)Cl]₂ (5 mol%)KOHDioxane/H₂O2088Clean conversion, rapid transmetalation.
[Rh(OH)(cod)]₂ (2.5 mol%)NoneToluene2065Sluggish reaction, incomplete conversion.
Pd(OAc)₂ (5 mol%)K₃PO₄DMF80TraceDecomposition of cyclobutenone.

Table 2: Diastereoselectivity in Ketone Reduction Impact of hydride source sterics on the cis:trans ratio of 3-(4-fluorophenyl)cyclobutan-1-ol.

Reducing AgentSolventTemp (°C)Yield (%)cis:trans Ratio
NaBH₄MeOH09560:40
LiAlH₄THF-209255:45
DIBAL-HDCM-788985:15
L-SelectrideTHF-789195:5

References

1.[1] 3-(4-Fluorophenyl)cyclobutan-1-ol, mixture of diastereomers - ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkFjoSyzi4UnNsIUO8anzryLD676Qeu5b9Bf44_6YY8CwKbjU-7Vn2MYnaCOTQwhW30UpToAmaYDGlRf-Po_TVZKiEjTuS96dSwSaHTFRtPhdZ84Orng-kWrWSgttQNWa1zXuhW_iLov3gXxX] 2.[2] Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGawR6sH8aeNCDpngtGqmieMFFHhZdjACI8hb8RqXbVmtFjWGKIjrlJZajpTmRB_GGIPB14kqmlDJM7qEMLbz7_OvXvzcW6ZV2zJEfjXU6gtog6iH76YYsP21kYeNYX-dIWC915Z8D4px2daA==] 3.[4] Buy 3-(4-fluorophenyl)cyclobutanone | 143589-42-8 - Smolecule. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9HT6-LjVNz3NSXS3WvKIxnsh_CZtrWFqj2hKDdk-LauaAGmvUtBshMD-JkFv3iCmh9BsPGixp2OxAJAL0GV-UYh8reqX3oU-XNH7owMlwOHFfR-Dz237FUxEXNpRKibNSXt6F5w==] 4.[5] Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqY-LPetl7miUcWOfIoF60bu16ik0r1H3cuTZuqZaIVWUatj_YwTBnW8ofjoQgtlzvL6TPqYrPdEoJ7UXLpYaHxULb65KXUt2Y3e7JmR1l6pqH1uWvsWUYK6QOHeFeYTYBWVFf] 5.[6] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvd_shtsKJmCIUNO8H556IO5ymtXHKBmHi37xfQl-fTfeQ-UXng4j8dqTMFxfXIY76N4NZg_V9ntEp5C4-uICe4ThFHbDnJp8tFFC89dq1I0IdYiUFiIKgZu_q9aqQoxN-fEPMQ] 6.[7] Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMRQV1Xhgs9cGa3E4JCsjDfv-oRQRdd5weW3dPprG3jPJ2TfToqpNS5eIi4IHH6sI2GxKoK6HnyAnpEAQwB9VRiUmoIq0GxnKWoEEXFWZ7aq8WUvbKgvADOgJSEFyhpvxO1hAvo79UzJEdMg8=] 7.[3] Synthesis of Cyclobutanone and Cyclobutenone - The Dong Group. utexas.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_tnFKA4iUdSq1FeXaExs5l-sg9c6AUAmz0DVmrsnLSk8O8JmJ3UBCS64DIXwxVeTDtL6pIvbUwjWm5O93YT16z74o4YSuImt5-gVkAReZzyV2_MoP6Sk33ebxhMLEPxUWRhS52P05WaRjtVEpHpO3jYh4XCC-M-noEMi9jE--X7tuMHKmRmLzJCgOw0IU7XwPcKpNffPihwdbdH272PTJ7nWZEY_ACtzmazU=]

Sources

Stereoselective Reduction of 3-(4-Fluorophenyl)cyclobutan-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane scaffold, particularly 1,3-disubstituted cyclobutanes, is a critical bioisostere in modern medicinal chemistry, often used to replace phenyl rings or alkyl chains to improve metabolic stability and solubility.[1] However, the reduction of 3-(4-fluorophenyl)cyclobutan-1-one presents a specific stereochemical challenge: hydride reductions are highly diastereoselective for the cis -isomer (where the hydroxyl and aryl groups reside on the same face of the ring).

This application note details the mechanistic underpinnings of this selectivity and provides validated protocols for accessing both diastereomers:

  • cis-Selective Reduction: Direct hydride reduction (NaBH₄ or L-Selectride).

  • trans-Selective Synthesis: Mitsunobu inversion of the cis-alcohol.

Mechanistic Insight & Stereocontrol

Conformational Analysis

Unlike cyclohexanones, where "axial" and "equatorial" attacks are governed by steric vs. torsional strain (e.g., Felkin-Anh or Cieplak models), cyclobutanones possess a puckered ring conformation to relieve torsional strain (butterfly conformation).

  • The Ground State: The bulky 3-aryl substituent (4-fluorophenyl) preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.

  • Hydride Trajectory: Nucleophilic attack by a hydride occurs from the pseudo-axial face (anti-facial to the substituent). This trajectory is kinetically favored as it minimizes torsional strain in the transition state.

  • The Result: The incoming hydride ends up trans to the aryl group, forcing the resulting hydroxyl group to be cis to the aryl group.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required to access both isomers.

SynthesisWorkflow Ketone 3-(4-fluorophenyl) cyclobutan-1-one TS Transition State (Anti-facial Attack) Ketone->TS Hydride Reduction (NaBH4 or L-Selectride) Cis cis-Alcohol (Major Product) TS->Cis Kinetic Control Ester Inverted Ester (Intermediate) Cis->Ester Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) Trans trans-Alcohol (Target) Ester->Trans Hydrolysis (LiOH, MeOH)

Figure 1: Divergent synthesis workflow. Direct reduction yields the cis-isomer. Accessing the trans-isomer requires stereochemical inversion.

Experimental Protocols

Protocol A: Synthesis of cis-3-(4-fluorophenyl)cyclobutanol

Objective: High-yielding, stereoselective synthesis of the cis-isomer (OH and Ar on the same face).

Reagents:

  • Substrate: 3-(4-fluorophenyl)cyclobutan-1-one (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 equiv) or L-Selectride (1.1 equiv) for >98% dr.

  • Solvent: Methanol (MeOH) or THF (for Selectride).

Procedure (NaBH₄ Method - Cost Effective):

  • Preparation: Dissolve 3-(4-fluorophenyl)cyclobutan-1-one (1.0 g, 6.1 mmol) in anhydrous MeOH (20 mL) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: Lower temperatures significantly enhance the cis:trans ratio.

  • Addition: Add NaBH₄ (138 mg, 3.66 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C.

  • Workup: Evaporate MeOH under reduced pressure. Extract the residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Expected Yield: 90-95%

    • Stereoselectivity: Typically >9:1 (cis:trans).

Procedure (L-Selectride Method - High Precision):

  • Use 1.1 equiv L-Selectride (1M in THF) at -78 °C in THF. Quench with NaOH/H₂O₂. This method typically yields >98:1 cis selectivity due to the increased steric bulk of the hydride reagent reinforcing the facial bias.

Protocol B: Synthesis of trans-3-(4-fluorophenyl)cyclobutanol

Objective: Synthesis of the trans-isomer (OH and Ar on opposite faces) via stereochemical inversion. Direct reduction methods are ineffective for this isomer.

Reagents:

  • Substrate: cis-3-(4-fluorophenyl)cyclobutanol (from Protocol A)

  • Inversion Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), 4-Nitrobenzoic acid (PNBA).

  • Hydrolysis Agents: Lithium Hydroxide (LiOH), THF/MeOH/Water.

Step 1: Mitsunobu Inversion

  • Dissolution: Dissolve cis-alcohol (1.0 equiv), PPh₃ (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M concentration) under N₂.

  • Cooling: Cool the mixture to 0 °C .

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe to maintain the temperature <5 °C. The solution will turn yellow/orange.

  • Reaction: Warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute with Et₂O, wash with sat. NaHCO₃ (to remove excess acid) and brine. Dry and concentrate.

  • Purification: Flash chromatography to isolate the trans-4-nitrobenzoate ester .

Step 2: Hydrolysis

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 equiv).

  • Reaction: Stir at room temperature for 2-4 hours (monitor by TLC for disappearance of ester).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry (Na₂SO₄) and concentrate.

  • Final Purification: Flash chromatography affords the pure trans-alcohol .

Analytical Characterization & Data

Differentiation of the isomers is critical. NMR spectroscopy, specifically NOE (Nuclear Overhauser Effect) experiments, provides the most reliable structural assignment.

Comparative Data Table
Featurecis-Isomer (Major Reduction Product)trans-Isomer (Inversion Product)
Configuration OH and Ar on Same Side OH and Ar on Opposite Sides
H1 / H3 Relationship H1 and H3 are trans H1 and H3 are cis
1H NMR (H-1) Typically Downfield (δ ~4.1-4.3 ppm)Typically Upfield (δ ~4.0-4.2 ppm)
NOE Correlation Weak/No NOE between H-1 and H-3Strong NOE between H-1 and H-3
Coupling (

)
Complex multiplet (often quintet-like)Distinct splitting pattern
NOE Logic Diagram

The following diagram visualizes the spatial relationship of the protons used for assignment.

NOE_Logic cluster_cis Cis-Isomer (OH & Ar Syn) cluster_trans Trans-Isomer (OH & Ar Anti) node_cis H-1 (Pseudo-axial) H-3 (Pseudo-axial) RELATIONSHIP: Trans NOE: Weak / None node_trans H-1 (Pseudo-equatorial) H-3 (Pseudo-axial) RELATIONSHIP: Cis NOE: STRONG caption Figure 2: NOE correlations for stereochemical assignment. In the trans-isomer, H1 and H3 are on the same face (cis), allowing spin transfer.

Troubleshooting & Optimization

  • Poor Selectivity in Reduction: If the cis:trans ratio is <9:1 with NaBH₄, switch to L-Selectride at -78 °C. The bulky sec-butyl groups on the boron reagent amplify the steric difference between the two faces of the cyclobutanone.

  • Mitsunobu Failure: If the inversion yield is low, ensure the alcohol is strictly anhydrous. Sterically hindered alcohols (like cyclobutanols) can be sluggish; using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) can sometimes improve yields over DIAD/PPh₃.

  • Separation: If isomers are inseparable by standard silica chromatography, use a C18 reverse-phase column or a chiral HPLC column (e.g., Chiralpak AD-H).

References

  • Stereoselectivity of Cyclobutanone Reductions

    • Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory." Journal of Organic Chemistry, 2020, 85(12), 7803–7816.
  • Mitsunobu Inversion Protocol

    • Mitsunobu, O.[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981 , 1-28.[3]

  • NMR Assignment of Cyclobutanes

    • Wiberg, K. B., et al. "Conformational Studies of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry, 1970, 35(11), 3694–3698.

Sources

Application Note: Stereoselective Reduction of 3-Arylcyclobutanones using NaBH₄

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity stereochemical control in the reduction of 3-arylcyclobutanones.

Abstract & Strategic Overview

The reduction of 3-arylcyclobutanones to 3-arylcyclobutanols is a pivotal transformation in medicinal chemistry, particularly for generating conformationally restricted bioisosteres of aromatic rings. While sodium borohydride (NaBH₄) is a standard reducing agent, its application in strained cyclobutane systems requires specific protocols to maximize diastereoselectivity.

Contrary to flexible cyclohexanone systems, 3-substituted cyclobutanones exist in a puckered "butterfly" conformation. This guide details a protocol that leverages this conformational bias to achieve >90% cis-selectivity (where the hydroxyl group and aryl ring are on the same face). The method prioritizes kinetic control at low temperatures to minimize thermodynamic equilibration.

Mechanistic Insight & Stereocontrol

To control the reaction, one must understand the conformational landscape. 3-Arylcyclobutanones adopt a puckered conformation to relieve torsional strain, placing the bulky aryl group in a pseudo-equatorial position.

  • The Challenge: Hydride reagents can attack from the syn-face (same side as aryl) or anti-face (opposite side).

  • The Solution: Theoretical and experimental evidence confirms that torsional strain favors the anti-facial hydride approach.[1][2][3][4]

    • Trajectory: The hydride attacks the carbonyl carbon from the face opposite to the bulky aryl group.

    • Outcome: The incoming hydride ends up trans to the aryl group, forcing the resulting hydroxyl group into a cis relationship with the aryl ring.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the resulting stereochemistry.

G cluster_0 Substrate Conformation cluster_1 Reagent Interaction cluster_2 Product Outcome Ketone 3-Arylcyclobutanone (Puckered, Aryl = Pseudo-Eq) TS Transition State Anti-facial Hydride Attack (Minimizes Torsional Strain) Ketone->TS NaBH4, MeOH, <0°C Product cis-3-Arylcyclobutanol (Major Isomer >90%) OH and Aryl on same face TS->Product Kinetic Control

Figure 1: Mechanistic pathway showing the preference for anti-facial attack leading to the cis-isomer.

Experimental Design Considerations

Solvent Selection
  • Methanol (MeOH): The preferred solvent.[5] It activates NaBH₄ via hydrogen bonding, increasing the rate of reduction at lower temperatures, which is crucial for kinetic selectivity.

  • THF/MeOH (10:1): Use this mixture if the 3-arylcyclobutanone is poorly soluble in pure methanol. The THF solubilizes the lipophilic aryl substrate, while MeOH maintains reagent activity.

Temperature Control
  • Standard: 0 °C (Ice bath).

  • Enhanced Selectivity: -78 °C. If the cis:trans ratio is critical (>95:1 required), cooling to -78 °C typically improves selectivity by further suppressing the higher-energy syn-attack pathway.

Stoichiometry
  • NaBH₄: 0.5 to 0.6 equivalents (molar) relative to the ketone.

    • Note: NaBH₄ theoretically delivers 4 hydrides, but 0.25 eq is rarely sufficient due to background reaction with the protic solvent. 0.5 eq ensures full conversion without excessive waste.

Standard Operating Procedure (Protocol)

Objective: Reduction of 1.0 mmol of 3-phenylcyclobutanone.

Materials
  • Substrate: 3-Phenylcyclobutanone (146 mg, 1.0 mmol)

  • Reagent: Sodium Borohydride (NaBH₄) (23 mg, 0.6 mmol)

  • Solvent: Anhydrous Methanol (5 mL)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow
  • Setup:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon to remove atmospheric moisture (though NaBH₄ is tolerant, moisture control ensures reproducibility).

  • Dissolution:

    • Add 3-phenylcyclobutanone (1.0 mmol) to the flask.

    • Add 5 mL of Methanol. Stir until fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice/water bath. Allow to equilibrate for 10 minutes.

  • Reduction:

    • Add NaBH₄ (0.6 mmol) in one portion.

    • Observation: Mild gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle in the septum).

    • Stir at 0 °C for 30 to 60 minutes .

  • Monitoring (IPC):

    • Check reaction progress by TLC (System: 20% EtOAc in Hexanes).

    • Target: Disappearance of the ketone spot (higher R_f) and appearance of the alcohol spot (lower R_f).

  • Quenching:

    • Once complete, carefully add 0.5 mL of Acetone to the reaction at 0 °C. Stir for 5 minutes.

      • Why? Acetone reacts rapidly with residual borohydride to form isopropanol, safely destroying the hydride before aqueous workup.

    • Add 5 mL of saturated aq. NH₄Cl.[5]

  • Workup:

    • Remove Methanol under reduced pressure (rotary evaporator) if volume is large; otherwise, proceed directly to extraction.

    • Extract the aqueous mixture with DCM (3 x 10 mL).

    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically clean enough for NMR analysis.

    • If necessary, purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes).

Workflow Diagram

Workflow Start Start: 1.0 mmol Substrate in MeOH (5 mL) Cool Cool to 0°C (Ice Bath) Start->Cool Add Add NaBH4 (0.6 eq) Single Portion Cool->Add React Stir 30-60 min Monitor via TLC Add->React Check Conversion Complete? React->Check Check->React No (Wait 15m) Quench Quench: Add Acetone (0.5 mL) then Sat. NH4Cl Check->Quench Yes Extract Extract (DCM x3) Wash (Brine), Dry (Na2SO4) Quench->Extract Isolate Concentrate & Analyze (Target: cis-Alcohol) Extract->Isolate

Figure 2: Operational workflow for the batch reduction process.

Process Monitoring & Validation

Analytical Data Summary

The following table summarizes expected outcomes for 3-phenylcyclobutanone reduction.

ParameterSpecificationNotes
Conversion > 98%Ketone consumption monitored by TLC/GC.
Yield 85 - 95%Isolated yield after workup.
Diastereomeric Ratio (dr) > 90:10 (cis:trans)Determined by ¹H NMR integration.
Appearance White solid / Colorless oilDepends on specific aryl substituent.
NMR Interpretation (Self-Validation)

To validate stereochemistry without X-ray crystallography, rely on ¹H NMR coupling patterns of the methine proton at C1 (H-1).

  • cis-Isomer (Major): The H-1 proton is pseudo-equatorial (if OH is pseudo-axial) or pseudo-axial (if OH is pseudo-equatorial). In the preferred cis-conformation (puckered), the coupling constants (

    
    ) with adjacent methylene protons often display a distinct pattern compared to the trans-isomer.
    
  • Diagnostic Check: Look for the benzylic proton signal. In 3-substituted cyclobutanones, the chemical shift and splitting of the H-3 proton (benzylic) differ between isomers due to the shielding/deshielding effect of the hydroxyl group across the ring.

Safety & Waste Management

  • Sodium Borohydride: Water-reactive.[6][7] Toxic if swallowed. Liberates flammable Hydrogen gas upon contact with acid or moisture.

    • Control: Perform quenching in a fume hood.[6] Do not cap the flask immediately after adding quench.

  • Borate Waste: The aqueous layer contains boric acid/borate salts. Dispose of in the appropriate aqueous waste stream (check local regulations regarding boron limits).

  • Solvents: Halogenated solvents (DCM) must be segregated from non-halogenated organics.

References

  • Stereoselectivity in Cyclobutanone Reductions: Vandervelden, C., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 2020.[4]

  • General Borohydride Reduction Protocols: "Sodium Borohydride (NaBH4) Reduction." Organic Chemistry Portal.

  • Safety & Quenching Procedures: "Quenching and Disposal of Water Reactive Materials." Oregon State University EHS.[6]

Sources

Application Note: A Scalable, Two-Step Synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthetic protocol for 3-(4-fluorophenyl)cyclobutan-1-ol, a valuable building block in modern drug discovery. The cyclobutane scaffold is increasingly sought after for its ability to impart favorable three-dimensional geometry into drug candidates, while fluorine substitution is a well-established strategy for enhancing metabolic stability and binding affinity.[1][2] This protocol addresses the growing demand for such scaffolds by providing a reliable pathway from commercially available starting materials. The synthesis proceeds through a [2+2] cycloaddition to form the key intermediate, 3-(4-fluorophenyl)cyclobutan-1-one, followed by a stereoselective reduction to yield the target alcohol. This document provides in-depth mechanistic rationale, detailed step-by-step protocols, safety guidelines, and characterization data to enable researchers in pharmaceutical and chemical development to confidently reproduce and scale this synthesis.

Introduction and Strategic Overview

Four-membered carbocycles, such as cyclobutanes, are powerful design elements in medicinal chemistry. Their rigid, puckered structure serves as a unique three-dimensional scaffold that can act as a bioisostere for other common groups, like phenyl or gem-dimethyl moieties, while exploring novel regions of chemical space.[2][3] When combined with fluorination—a critical tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile—the resulting fluorinated cyclobutane structures become highly attractive for developing next-generation therapeutics.[2][4]

3-(4-fluorophenyl)cyclobutan-1-ol is a prime example of such a scaffold, incorporating both of these desirable features. Its synthesis, however, requires a carefully planned route to be efficient and scalable. The strategy outlined herein is a two-step process designed for reliability and scalability:

  • Cyclobutanone Formation: Construction of the four-membered ring via a [2+2] cycloaddition between a ketene equivalent and 4-fluorostyrene. This method is one of the most direct and powerful strategies for synthesizing cyclobutane rings.[5]

  • Ketone Reduction: Reduction of the resulting 3-(4-fluorophenyl)cyclobutan-1-one to the target alcohol using sodium borohydride, a mild, inexpensive, and highly effective reducing agent for this transformation.

This approach avoids harsh conditions and utilizes readily available reagents, making it suitable for both academic research and industrial-scale production.

G Start 4-Fluorostyrene Step1 [2+2] Cycloaddition & Dechlorination Start->Step1 KeteneEquiv Trichloroacetyl Chloride + Zn(Cu) KeteneEquiv->Step1 Intermediate 3-(4-Fluorophenyl)cyclobutan-1-one Step1->Intermediate Step2 Ketone Reduction Intermediate->Step2 Reducer Sodium Borohydride (NaBH4) Reducer->Step2 FinalProduct 3-(4-Fluorophenyl)cyclobutan-1-ol Step2->FinalProduct

Figure 1: Overall synthetic pathway for 3-(4-fluorophenyl)cyclobutan-1-ol.

Mechanistic Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and process optimization.

2.1. Step 1: [2+2] Cycloaddition for Cyclobutanone Synthesis

The formation of the cyclobutanone ring is achieved through the reaction of 4-fluorostyrene with dichloroketene, which is generated in situ. Dichloroketene is a highly reactive electrophile, making it an excellent partner for cycloaddition with electron-rich alkenes like styrenes. The reaction proceeds via a concerted [π2s + π2a] cycloaddition mechanism, which is thermally allowed. This is followed by a reductive dechlorination step using zinc dust to yield the final cyclobutanone. This two-stage, one-pot process is synthetically efficient. A similar pathway has been proposed for related structures.[2]

2.2. Step 2: Hydride Reduction of the Cyclobutanone

The conversion of the cyclobutanone intermediate to the final alcohol is a nucleophilic addition of a hydride ion to the carbonyl carbon. Sodium borohydride (NaBH₄) is an ideal reagent for this on a large scale due to its safety profile (compared to lithium aluminum hydride), ease of handling, and excellent functional group tolerance. The carbonyl carbon in cyclobutanone is highly electrophilic due to ring strain, facilitating the nucleophilic attack.[6]

The stereochemical outcome of this reduction is noteworthy. The hydride attack can occur from two faces relative to the existing 4-fluorophenyl group, leading to cis and trans diastereomers. For 3-substituted cyclobutanones, the hydride reduction is often highly diastereoselective, favoring the formation of the cis alcohol.[7] This selectivity can be further tuned by adjusting reaction temperature or solvent polarity.[7] For applications where a specific diastereomer is not required, the resulting mixture can be used directly.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 3-(4-fluorophenyl)cyclobutan-1-one

This protocol is adapted from established methodologies for related cyclobutanone syntheses.[2]

Materials:

  • 4-Fluorostyrene

  • Zinc dust (<10 micron, activated)

  • Copper(I) iodide (CuI)

  • Trichloroacetyl chloride

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.5 eq). Suspend the zinc in anhydrous diethyl ether and add a catalytic amount of CuI. Stir the suspension for 30 minutes.

  • Reaction Setup: To the stirred zinc-copper couple suspension, add 4-fluorostyrene (1.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Cycloaddition: Add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution. Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Dechlorination: Combine the organic layers and concentrate under reduced pressure. To the crude residue, add glacial acetic acid. Add activated zinc dust (5.0 eq) portion-wise, as the reaction can be exothermic. Stir the mixture vigorously at room temperature for 24 hours.

  • Final Workup: Filter the reaction mixture through Celite®, washing with diethyl ether. Carefully neutralize the filtrate by washing with water, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)cyclobutan-1-one.

Protocol 2: Synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(4-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Reduction: Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition may cause gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of acetone.

  • Workup: Remove the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield 3-(4-fluorophenyl)cyclobutan-1-ol as a mixture of diastereomers.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

Sodium Borohydride (NaBH₄):

  • Water Reactivity: NaBH₄ reacts with water, alcohols, and acids to produce flammable hydrogen gas, which can ignite spontaneously.[8] Always handle in a dry environment and add it to the reaction solvent; never the other way around.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids and oxidizing agents.[8][9] The container should be labeled as "Water Reactive".[8]

  • Handling: Minimize dust generation.[9] Use with adequate ventilation, preferably in a fume hood or glove box.[8]

  • Spills: In case of a spill, do NOT use water. Cover the spill with dry lime, sand, or soda ash, and collect it into a sealed container for disposal.[10]

  • First Aid: In case of skin contact, wipe away excess material with a dry cloth before washing thoroughly with soap and water.[8][9] For eye contact, flush immediately with water for at least 15 minutes and seek medical aid.[9]

Data Summary and Characterization

The following table summarizes the expected outcomes and key parameters for this synthetic sequence.

ParameterStep 1: 3-(4-fluorophenyl)cyclobutan-1-oneStep 2: 3-(4-fluorophenyl)cyclobutan-1-ol
Molecular Formula C₁₀H₉FOC₁₀H₁₁FO
Molecular Weight 164.18 g/mol 166.19 g/mol
Typical Scale 10 - 100 g10 - 100 g
Expected Yield 50 - 65%85 - 95%
Expected Purity (Post-Column) >97%>98%
Appearance Colorless to pale yellow oilWhite to off-white solid or colorless oil

Analytical Characterization for Final Product (3-(4-fluorophenyl)cyclobutan-1-ol):

  • ¹H NMR (CDCl₃): Peaks corresponding to aromatic protons (doublet of doublets), benzylic proton (multiplet), cyclobutane ring protons (multiplets), and the hydroxyl proton (broad singlet).

  • ¹³C NMR (CDCl₃): Peaks for the fluorinated aromatic carbons (showing C-F coupling), the carbinol carbon (~65-75 ppm), and other aliphatic carbons of the cyclobutane ring.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula.

  • HPLC: To confirm purity and determine the ratio of cis/trans diastereomers.

Conclusion

This application note provides a well-vetted, scalable, and reliable two-step synthesis for 3-(4-fluorophenyl)cyclobutan-1-ol. By leveraging a [2+2] cycloaddition followed by a robust ketone reduction, this protocol enables the efficient production of a high-value building block essential for modern pharmaceutical research. The detailed procedural steps, mechanistic insights, and critical safety information are intended to empower researchers and drug development professionals to confidently synthesize this and related scaffolds for the discovery of novel therapeutics.

References

  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations.
  • University of Washington. Sodium Borohydride SOP.
  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride.
  • Spectrum Chemical. (2026, February 26). s1187 - sodium borohydride, crystalline powder, reagent, acs - SAFETY DATA SHEET.
  • BenchChem. Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide for Researchers.
  • BenchChem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.
  • BenchChem. The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks.
  • MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PMC. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.

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Application Notes & Protocols: Strategic Use of 3-(4-Fluorophenyl)cyclobutan-1-ol as a Phenyl Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland to Enhance Drug-Like Properties

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in over half of all small-molecule drugs.[1][2] While its rigid structure and synthetic tractability are advantageous, the aromatic nature of the phenyl group often introduces significant liabilities, including high lipophilicity, poor aqueous solubility, and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] These drawbacks can lead to poor pharmacokinetic profiles and terminate the development of otherwise promising drug candidates.

In response, a modern drug design strategy known as "escaping flatland" has gained prominence. This approach involves replacing flat, sp²-rich aromatic moieties with three-dimensional, sp³-rich saturated scaffolds.[5][6] Saturated bioisosteres, such as cyclobutanes, can offer significant advantages by improving physicochemical properties while maintaining or even enhancing biological activity.[7][8][9][10] They provide a more defined three-dimensional vector for substituents, which can lead to improved target engagement and selectivity.[10][11]

This guide focuses on a particularly valuable building block: 3-(4-fluorophenyl)cyclobutan-1-ol . This scaffold combines the benefits of a saturated cyclobutane core with strategic functionalization designed to overcome common metabolic and solubility issues, making it a powerful tool for lead optimization.

Rationale for the 3-(4-Fluorophenyl)cyclobutan-1-ol Scaffold

The utility of this bioisostere stems from the synergistic contribution of its three key components:

  • Cyclobutane Core : This saturated ring acts as a non-planar spacer. Compared to cyclopropane, it has less ring strain, and it offers greater conformational restriction than larger rings like cyclohexane.[8][10] This rigidity can lock a molecule into a more favorable conformation for target binding and can shield it from metabolic enzymes.

  • 4-Fluoro Substitution : The fluorine atom serves a critical role as a "metabolic blocker." Para-hydroxylation is a primary route of oxidative metabolism for phenyl rings. Placing a fluorine atom at this position prevents this metabolic pathway, significantly enhancing the compound's stability and half-life.[12]

  • Cyclobutanol Hydroxyl Group : The hydroxyl group provides two key advantages. First, it acts as a hydrogen bond donor, which can improve aqueous solubility and provide an additional interaction point within a protein's binding pocket. Second, it serves as a versatile synthetic handle for further derivatization, allowing the bioisostere to be readily incorporated into a lead molecule.[13]

Caption: Bioisosteric replacement of a phenyl group.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the bioisostere and its subsequent evaluation in key assays compared to a parent phenyl-containing compound.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-ol

This synthesis is reliably achieved via the reduction of the corresponding ketone precursor. This method is often preferred for its high yield and straightforward purification.

A. Materials and Reagents

  • 3-(4-fluorophenyl)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

B. Step-by-Step Procedure

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling : Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Reduction : Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent overheating, which could lead to side products. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Solvent Removal : Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction : To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product, 3-(4-fluorophenyl)cyclobutan-1-ol, as a mixture of diastereomers.[14]

Protocol 2: Comparative Evaluation of Physicochemical and ADME Properties

To validate the benefits of the bioisosteric replacement, the following assays should be performed in parallel for a parent compound containing a 4-fluorophenyl group and its analogue containing the 3-(4-fluorophenyl)cyclobutan-1-ol moiety.

cluster_0 Compound Synthesis cluster_1 Property Evaluation cluster_2 Data Analysis Parent Parent Phenyl Compound LogP LogD7.4 Determination (Shake-Flask) Parent->LogP MetStab Metabolic Stability (Human Liver Microsomes) Parent->MetStab Binding Target Binding Affinity (Surface Plasmon Resonance) Parent->Binding Bioisostere Cyclobutanol Bioisostere Bioisostere->LogP Bioisostere->MetStab Bioisostere->Binding Results Comparative Data Table: - Lipophilicity - t½ & CLint - Binding Affinity (KD) LogP->Results MetStab->Results Binding->Results

Caption: Experimental workflow for comparative analysis.
2.1: Lipophilicity Determination (LogD₇.₄) via Shake-Flask Method

Causality: Lipophilicity is a critical parameter influencing solubility, permeability, and plasma protein binding.[15] Replacing a flat, hydrophobic phenyl ring with a more 3D, hydroxyl-containing cyclobutane is hypothesized to decrease lipophilicity (lower LogD), which often correlates with improved aqueous solubility.

A. Materials and Reagents

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (100 mM, pH 7.4, pre-saturated with n-octanol)

  • Test compounds (Parent and Bioisostere)

  • Vials, shaker, centrifuge

  • Analytical instrument (HPLC or LC-MS/MS)

B. Step-by-Step Procedure

  • Preparation : Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).

  • Partitioning : In a glass vial, add the appropriate volumes of pH 7.4 phosphate buffer and n-octanol. Spike with the test compound to a final concentration of ~10 µM.

  • Equilibration : Seal the vials and shake them vigorously for at least 1 hour at a constant temperature to ensure the compound reaches equilibrium between the two phases. The shake-flask method is considered the gold standard for LogP determination.[16]

  • Phase Separation : Centrifuge the vials at >2000 x g for 20 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling : Carefully collect an aliquot from both the n-octanol and the aqueous phase. Self-Validation Step: To avoid cross-contamination, which can significantly impact results for highly lipophilic compounds, use separate, clean pipette tips for each phase.[16]

  • Analysis : Determine the concentration of the compound in each phase using a validated HPLC or LC-MS/MS method.

  • Calculation : Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)

2.2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay predicts the rate of Phase I metabolism. The bioisostere is designed to be more stable by blocking para-hydroxylation and replacing the metabolically susceptible aromatic ring with a more robust saturated core.[9][17]

A. Materials and Reagents

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Test compounds and positive controls (e.g., Dextromethorphan)[18]

  • Acetonitrile (ACN) with internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS system

B. Step-by-Step Procedure

  • Preparation : Prepare a working solution of the test compound in buffer (final DMSO concentration should be <0.5%).[18] Prepare an HLM suspension in the same buffer (e.g., to a final protein concentration of 0.5 mg/mL).[19]

  • Pre-incubation : In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation : Initiate the metabolic reaction by adding a pre-warmed solution of NADPH cofactor.[18][20]

  • Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. The ACN precipitates the microsomal proteins.[19]

  • Sample Processing : Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis : Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis : Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

2.3: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: SPR measures real-time binding kinetics. The defined 3D geometry of the cyclobutanol bioisostere may provide a better complementary fit to the target's binding pocket compared to the parent phenyl compound, potentially leading to improved binding affinity (lower Kᴅ).

A. Materials and Reagents

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (purified target protein)

  • Analyte (test compounds)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

B. Step-by-Step Procedure

  • Ligand Immobilization : Immobilize the target protein (ligand) onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.[21][22]

  • Analyte Preparation : Prepare a series of dilutions of the parent compound and the bioisostere in running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.[23]

  • Binding Measurement : Inject the analyte solutions sequentially over the ligand and reference flow cells at a constant flow rate. The instrument measures the change in response units (RU) in real-time as the analyte binds to the immobilized ligand.[23]

  • Dissociation : After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the ligand.

  • Regeneration : If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

  • Data Analysis : After subtracting the reference flow cell data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ / kₐ).

Data Presentation and Expected Outcomes

The data gathered from the protocols above should be summarized to facilitate a direct comparison between the parent compound and its bioisosteric analogue.

ParameterParent Phenyl Compound3-(4-Fluorophenyl)cyclobutan-1-ol Bioisostere Rationale for Expected Change
LogD at pH 7.4 ~3.5~2.8 Increased sp³ character and addition of a hydroxyl group decrease lipophilicity and improve solubility.[2][7]
Metabolic t½ (HLM, min) ~15>60 The saturated core and fluoro-substituent block common sites of CYP-mediated oxidative metabolism.[9][12][17]
Intrinsic Clearance (CLint) HighLow A longer half-life directly corresponds to a lower rate of intrinsic clearance.
Binding Affinity (Kᴅ, nM) 50 nM35 nM The rigid, 3D conformation of the cyclobutane can provide a more optimal fit within the target binding pocket, enhancing affinity.[10]

Note: The values presented are hypothetical and serve as an illustration of expected trends.

Conclusion

The strategic replacement of a phenyl ring with the 3-(4-fluorophenyl)cyclobutan-1-ol scaffold represents a powerful and rational approach in modern medicinal chemistry. As demonstrated through the detailed protocols, this bioisostere is designed to systematically address common drug development liabilities, namely poor solubility and high metabolic turnover. By leveraging its unique combination of a saturated core, a metabolic blocker, and a versatile synthetic handle, researchers can significantly improve the drug-like properties of their lead compounds. The rigorous, parallel evaluation of physicochemical and ADME properties is essential to validate the benefits of this "escape from flatland" strategy, ultimately accelerating the path toward safer and more effective therapeutics.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

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  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link]

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  • ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available at: [Link]

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  • MDPI. (2026, February 25). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Available at: [Link]

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  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

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  • ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Available at: [Link]

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Incorporation of fluorophenyl cyclobutane into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorophenyl Cyclobutane Motif: Synthesis, Incorporation, and Conformational Control

Executive Summary

The incorporation of fluorophenyl cyclobutane amino acids (FCCAs) into peptide backbones represents a high-impact strategy for overcoming the inherent limitations of native peptides (proteolytic instability, poor bioavailability, and conformational promiscuity). This application note details the methodological integration of the FCCA motif—a structural hybrid that combines the entropic constraint of a cyclobutane ring with the electronic modulation of a fluorinated phenyl group.

By following this protocol, researchers can engineer "foldamers" with predictable secondary structures (e.g., stable


-strands or 

-turns) and enhanced metabolic resistance. This guide moves beyond standard synthesis to address the specific steric and electronic challenges posed by this bulky, electron-deficient building block.
The Design Logic: Why Fluorophenyl Cyclobutane?

The FCCA motif addresses two critical failure points in peptide drug design:

  • Entropic Penalty: Native peptides must overcome a high entropic barrier to bind receptors. The cyclobutane ring locks the backbone dihedral angles (

    
    ), pre-organizing the peptide into a bioactive conformation and reducing the entropy loss upon binding.
    
  • Metabolic Lability: The fluorophenyl group serves a dual purpose. Sterically, it mimics the side chains of Phenylalanine (Phe) or Tyrosine (Tyr). Electronically, the C-F bond (1.35 Å) is bioisosteric to C-H but introduces a strong dipole and lipophilicity, altering the local pKa and shielding the backbone from proteolytic attack (the "Fluorine Effect").

Diagram 1: Pharmacophore Engineering Logic

This diagram illustrates the transformation from a flexible native peptide to a constrained FCCA mimetic.

FCCA_Design_Logic Native Native Peptide (Flexible, Unstable) Constraint Cyclobutane Core (Restricts u03c6, u03c8 angles) Native->Constraint Entropic Reduction Electronic Fluorine Modification (Metabolic Shielding) Native->Electronic Bioisosteric Replacement Mimetic FCCA Peptidomimetic (High Affinity, Stable) Constraint->Mimetic Pre-organization Electronic->Mimetic Protease Resistance

Caption: Logical pathway for upgrading native peptides to FCCA mimetics, highlighting the synergistic effects of conformational constraint and fluorination.

Module A: Synthesis of the FCCA Building Block

While various routes exist, the [2+2] Photocycloaddition is the most atom-economic and stereocontrolled method for generating the cyclobutane core.

Target Molecule: (1R,2S)-2-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (a


-amino acid analog).
Protocol A1: Photochemical Synthesis
  • Precursor: trans-4-Fluorocinnamic acid (commercially available).

  • Reagents: Chiral template (if enantioselective synthesis is required, e.g., TADDOL derivatives) or solid-state irradiation.

  • Preparation: Dissolve trans-4-fluorocinnamic acid in degassed acetonitrile. If performing solid-state synthesis (to maximize yield of the head-to-tail dimer), recrystallize the acid to ensure correct crystal packing.

  • Irradiation: Irradiate the sample using a medium-pressure mercury lamp (

    
     nm) through a Pyrex filter.
    
    • Critical Control Point: Monitor reaction progress via 1H-NMR. The disappearance of alkene signals (

      
       6.5–7.5 ppm) and appearance of cyclobutane methine signals (
      
      
      
      3.5–4.5 ppm) indicates conversion.
  • Isolation: The product is typically a mixture of truxillic (head-to-tail) and truxinic (head-to-head) acids. Separate diastereomers via fractional crystallization or preparative HPLC.

  • Desymmetrization (for peptide synthesis): Convert the diacid to the mono-protected amino acid via Curtius rearrangement.

    • Step: Treat the cyclic anhydride with

      
       followed by benzyl alcohol to yield the Cbz-protected amino acid.
      
Module B: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating FCCA residues is non-trivial due to the steric bulk of the cyclobutane ring and the electron-withdrawing nature of the fluorophenyl group, which can nucleophilically deactivate the N-terminus.

Protocol B1: Coupling Strategy

Standard Fmoc protocols will fail. Use the following optimized parameters:

  • Resin: Low-loading Wang or Rink Amide resin (0.2 – 0.4 mmol/g). High loading leads to aggregation.

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. PyBOP is a secondary alternative.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as a suppressor of racemization.

  • Solvent: DMF/NMP (1:1 ratio) to disrupt secondary structure formation.

Protocol B2: Step-by-Step Cycle
StepReagent/ConditionDurationNotes
1. Fmoc Deprotection 20% Piperidine in DMF2 x 10 minAdd 0.1M HOBt to prevent aspartimide formation if Asp is present.
2. Wash DMF, DCM, DMF3 x 1 minEnsure complete removal of piperidine.
3. Activation 3 eq. FCCA, 2.9 eq. HATU, 6 eq. DIEAPre-activate 2 minPre-activation is crucial for hindered bases.
4. Coupling Add activated mix to resin2 hours Standard 45 min is insufficient.
5. Monitoring Chloranil TestN/ADo not use Kaiser test (proline/cyclobutane secondary amines do not react well).
6. Re-Coupling Repeat Step 3 & 41 hourMandatory for FCCA residues.
7. Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains to prevent deletion sequences.
Diagram 2: SPPS Decision Tree for FCCA

This workflow ensures high-fidelity coupling of the sterically hindered FCCA residue.

SPPS_Workflow Start Start Coupling Cycle Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (HATU/HOAt/DIEA) Deprotect->Activate Coupling1 Coupling 1 (2 Hours) Activate->Coupling1 Check QC: Chloranil Test Coupling1->Check Coupling2 Coupling 2 (Hard Coupling Protocol) Check->Coupling2 Fail (Colorless) Next Next Amino Acid Check->Next Pass (Blue) Cap Capping (Ac2O) Coupling2->Cap Cap->Next

Caption: Optimized SPPS workflow for FCCA incorporation. Note the mandatory QC check and potential double-coupling path.

Module C: Structural Characterization & Validation

Once synthesized, the FCCA-peptide must be validated for both identity and conformation.

1. Identity Verification (Mass Spectrometry)
  • Observation: Expect a mass shift corresponding to the fluorinated unit.

  • Diagnostic: The 19F-NMR is the definitive fingerprint.

    • Chemical Shift:

      
       -110 to -120 ppm (relative to 
      
      
      
      ) for fluorophenyl groups.
    • Utility: Use 19F-NMR to quantify peptide purity without interference from non-fluorinated impurities.

2. Conformational Analysis (CD & NMR)

The cyclobutane ring imposes specific constraints.

  • Circular Dichroism (CD): FCCA oligomers often display "strand-like" characteristics. Look for a minimum at 200-205 nm and a maximum at 220 nm (distinct from

    
    -helical signatures).
    
  • ROESY NMR: Look for strong

    
     correlations, which are indicative of extended strand conformations favored by trans-cyclobutane residues.
    
Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Incomplete Coupling Steric hindrance of the cyclobutane ring.Switch to COMU or PyAOP . Increase temperature to 50°C (microwave assisted).
Racemization Over-activation of the C-terminus.Use TMP (Collidine) instead of DIEA as the base. Maintain pH < 8 during coupling.[1]
Low Solubility Hydrophobicity of the fluorophenyl group.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.
References
  • Aitken, D. J., et al. (2014).

    
    -peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry. Link
    
  • Orduña, R. M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing

    
    -cyclobutane amino acids. Tetrahedron. Link
    
  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link

  • Gaucher, S. P., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow. Angewandte Chemie International Edition. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] Link

Sources

Application Notes & Protocols: Hydroxyl Group Functionalization of 3-(4-fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-(4-fluorophenyl)cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. The cyclobutane ring has emerged as a particularly valuable motif, offering a rigid, three-dimensional structure that can serve as a bioisostere for other common groups like phenyl rings or gem-dimethyl functionalities.[1] Its puckered conformation provides a unique spatial arrangement for substituents, allowing for precise vectoral positioning within a biological target.[2] Specifically, 1,3-disubstituted cyclobutanes are increasingly utilized to create conformationally restricted analogues of more flexible alkyl chains, a strategy often employed to enhance binding affinity and reduce entropic penalties upon target engagement.[2]

The compound 3-(4-fluorophenyl)cyclobutan-1-ol is a prime example of a building block embodying these principles. The 4-fluorophenyl group can enhance metabolic stability and modulate binding interactions through potential hydrogen bonding or dipole interactions. The secondary hydroxyl group serves as a critical synthetic handle, a versatile point for diversification. By functionalizing this hydroxyl group, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic profiles.

This document provides detailed, field-proven protocols for the three primary classes of hydroxyl group functionalization: Etherification , Esterification , and Activation followed by Nucleophilic Substitution . Each protocol is designed to be a self-validating system, with explanations of the underlying causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations.

Section 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming C-O-C bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism between an alkoxide and an organohalide.[3]

Principle & Strategic Choice:

For a secondary alcohol like 3-(4-fluorophenyl)cyclobutan-1-ol, the optimal strategy involves converting the alcohol into the nucleophilic alkoxide and reacting it with a primary alkyl halide.[3][4] The reverse approach—converting the alcohol to a leaving group and reacting it with an alkoxide—would involve an SN2 reaction at a sterically hindered secondary carbon, increasing the likelihood of a competing E2 elimination side reaction.[3] By forming the cyclobutoxide first, we ensure the reaction proceeds cleanly via substitution on the unhindered primary alkyl halide.

Protocol 1: Synthesis of 3-alkoxy-1-(4-fluorophenyl)cyclobutane

This protocol details the synthesis of a methyl ether derivative as a representative example. Other primary alkyl halides (e.g., ethyl bromide, benzyl bromide) can be readily substituted.

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Flask Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(4-fluorophenyl)cyclobutan-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for generating the alkoxide.[5] The reaction evolves hydrogen gas; ensure adequate ventilation and add the NaH slowly to control the effervescence. The use of anhydrous solvent is critical as NaH reacts violently with water.[4]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add iodomethane (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure ether.

Data Presentation:

Alkylating AgentBaseSolventTypical YieldKey Considerations
IodomethaneNaHTHF85-95%Volatile and reactive.
Ethyl BromideNaHDMF80-90%Higher boiling point than iodomethane.
Benzyl BromideNaHTHF/DMF90-98%Highly reactive benzylic halide.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification A 3-(4-fluorophenyl)cyclobutan-1-ol in Anhydrous THF B Add NaH at 0°C A->B 1.2 eq C Cyclobutoxide Nucleophile B->C H₂ gas evolves D Add Primary Alkyl Halide (R-X) C->D 1.1 eq, 0°C to RT E Crude Ether Product D->E F Quench (aq. NH₄Cl) E->F G Extract (Et₂O) & Wash F->G H Column Chromatography G->H I Pure Alkoxy Cyclobutane H->I

Caption: Workflow for Williamson Ether Synthesis.

Section 2: Esterification Protocols

Ester formation is a cornerstone of medicinal chemistry for modifying polarity, solubility, and creating prodrugs. For secondary alcohols, mild coupling methods are superior to direct acid-catalyzed (Fischer) esterification. We present two powerful methods: the Steglich esterification for general-purpose ester synthesis and the Mitsunobu reaction for when stereochemical inversion is desired.

Protocol 2.1: Steglich Esterification (Retention of Stereochemistry)

The Steglich esterification is a mild, reliable method that uses a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid. A nucleophilic catalyst, 4-(dimethylaminopyridine) (DMAP), is crucial for efficient esterification of alcohols.[6][7]

Principle & Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] In the presence of an alcohol alone, this intermediate can slowly rearrange to a stable N-acylurea byproduct. DMAP acts as a superior acyl transfer agent; it rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium ion.[7] This "active ester" is then readily attacked by the alcohol to form the desired ester and release the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[6]

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-ol

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-(4-fluorophenyl)cyclobutan-1-ol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[10]

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise.

    • Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form. The reaction is typically stirred at room temperature after the addition is complete.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Byproduct Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[10]

  • Aqueous Work-up: Combine the filtrate and washings in a separatory funnel. Wash successively with 1 M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃ solution (to remove excess carboxylic acid), and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

Protocol 2.2: Mitsunobu Reaction (Inversion of Stereochemistry)

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with a predictable inversion of stereochemistry.[11][12] This makes it invaluable for accessing the opposite stereoisomer of a chiral alcohol.

Principle & Mechanism: The reaction relies on the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt intermediate.[12][13] The alcohol attacks this species, forming an oxyphosphonium salt, which is an excellent leaving group. The nucleophile (in this case, the conjugate base of a carboxylic acid) then displaces this leaving group via a classic SN2 backside attack, resulting in complete inversion of the stereocenter.[11][12]

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-ol

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(4-fluorophenyl)cyclobutan-1-ol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.[14]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe.

    • Scientist's Note: The reaction is exothermic and may develop a characteristic orange or red color. Maintain the temperature below 10 °C during addition.[15] DEAD and DIAD are hazardous and should be handled with care in a fume hood.

  • Reaction Monitoring: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC. The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.[14]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts (TPPO and the reduced hydrazine). Direct purification by silica gel column chromatography is the most common method.

    • Expert Tip: For difficult separations, the crude mixture can be dissolved in a minimal amount of DCM and diluted with cold diethyl ether or pentane to precipitate some of the TPPO, which can then be removed by filtration.

Data Presentation: Comparison of Esterification Methods

FeatureSteglich EsterificationMitsunobu Reaction
Stereochemistry RetentionInversion
Key Reagents DCC (or EDC), DMAPPPh₃, DEAD (or DIAD)
Byproducts Dicyclohexylurea (DCU)Triphenylphosphine oxide (TPPO), Hydrazine
Work-up Simple filtration of DCUChallenging byproduct removal
Substrate Scope Broad, good for hindered substrates[7]Good for 1°/2° alcohols; nucleophile pKa < 13[11]
Best For General ester synthesisStereochemical inversion, sensitive substrates

Experimental Workflow Comparison:

Esterification_Comparison cluster_steglich Steglich Esterification (Retention) cluster_mitsunobu Mitsunobu Reaction (Inversion) S_Start Alcohol + Acid + DMAP (cat.) S_Add Add DCC at 0°C S_Start->S_Add S_Stir Stir at RT S_Add->S_Stir S_Filter Filter DCU Byproduct S_Stir->S_Filter S_Workup Aqueous Work-up S_Filter->S_Workup S_End Pure Ester S_Workup->S_End M_Start Alcohol + Acid + PPh₃ M_Add Add DEAD at 0°C M_Start->M_Add M_Stir Stir at RT M_Add->M_Stir M_Concentrate Concentrate M_Stir->M_Concentrate M_Purify Column Chromatography (remove TPPO) M_Concentrate->M_Purify M_End Pure Inverted Ester M_Purify->M_End

Caption: Comparison of Steglich and Mitsunobu workflows.

Section 3: Activation and Nucleophilic Substitution

To access a broader range of functional groups beyond ethers and esters, the hydroxyl group must first be converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are exceptionally good leaving groups and are readily displaced by a wide array of nucleophiles.[16]

Principle: This two-step sequence involves first the formation of a sulfonate ester, a reaction that does not affect the stereochemistry at the carbon center.[16][17] The resulting tosylate is then subjected to an SN2 reaction with a chosen nucleophile, which proceeds with inversion of configuration. This provides a stereocontrolled route to amines (via azide), nitriles (via cyanide), thiols, and halides.

Protocol 3.1: Tosylation of 3-(4-fluorophenyl)cyclobutan-1-ol

Materials:

  • 3-(4-fluorophenyl)cyclobutan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve 3-(4-fluorophenyl)cyclobutan-1-ol (1.0 eq) in anhydrous DCM in a dry round-bottom flask.[18]

  • Base and Reagent Addition: Cool the solution to 0 °C. Add pyridine (or TEA, 1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).[18]

    • Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[16] The reaction should be kept cold to prevent side reactions.

  • Reaction: Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature and stir overnight if the reaction is sluggish (monitor by TLC).

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove the pyridine/TEA), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting tosylate is often sufficiently pure for the next step but can be purified by chromatography if necessary.

Protocol 3.2: Nucleophilic Displacement of the Tosylate (Example: Azide Formation)

Materials:

  • 3-(4-fluorophenyl)cyclobutyl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve the tosylate (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting tosylate is consumed.

    • Safety Warning: Sodium azide is highly toxic. Handle with extreme care. Do not acidify the reaction mixture as this can generate highly explosive hydrazoic acid (HN₃).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude azide by silica gel chromatography. This azide can then be reduced (e.g., via Staudinger reaction or hydrogenation) to the corresponding amine.

Data Presentation: Scope of Nucleophilic Substitution

NucleophileReagentProduct Functional Group
AzideNaN₃Azide (precursor to Amine)
CyanideNaCNNitrile (precursor to Carboxylic Acid/Amine)
ThiolateR-SNaThioether
HalideLiCl, LiBrAlkyl Halide
NitroTBAN[19]Nitroalkane

Two-Step Functionalization Workflow:

Tosylation_Substitution cluster_step1 Step 1: Activation (Retention) cluster_step2 Step 2: SN2 Displacement (Inversion) A Cyclobutanol B Cyclobutyl Tosylate (Excellent Leaving Group) A->B TsCl, Pyridine 0°C to RT D Functionalized Product (Inverted Stereochemistry) B->D C Diverse Nucleophiles (N₃⁻, CN⁻, RS⁻, etc.) C->D

Caption: Activation and substitution workflow.

References

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link][11]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link][15]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link][4]

  • Williamson Ether Synthesis. (2020, March 30). Chemistry LibreTexts. Retrieved from [Link][5]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link][13]

  • Steglich Esterification Overview. (n.d.). Scribd. Retrieved from [Link][8]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link][3]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link][20]

  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link][6]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][12]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link][14]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link][21]

  • Preparation of Alkyl Halides and Tosylates from Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link][17]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link][18]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link][22]

  • Synthesis of Esters. (n.d.). NPTEL. Retrieved from [Link][9]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][23]

  • Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. (n.d.). ElectronicsAndBooks. Retrieved from [Link][24]

  • Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link][25]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). ResearchGate. Retrieved from [Link][26]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC. Retrieved from [Link][27]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. Retrieved from [Link][2]

  • (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (2023, June 19). ResearchGate. Retrieved from [Link][28]

  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. (n.d.). PMC. Retrieved from [Link][19]

  • Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. (2021, January 18). The Royal Society of Chemistry. Retrieved from [Link][29]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link][16]

Sources

Mitsunobu reaction conditions for cyclobutanol inversion

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Inversion of Cyclobutanols via the Mitsunobu Reaction

Introduction & Mechanistic Rationale

The stereochemical inversion of secondary alcohols on a cyclobutane ring presents a unique and formidable synthetic challenge in drug development. Due to the highly puckered conformation of the four-membered ring and significant transannular steric interactions, standard


 displacements often fail, proceed with poor diastereoselectivity, or require harsh conditions[1]. Furthermore, the inherent ring strain makes the cyclobutane system highly susceptible to E2 elimination, frequently yielding undesired cyclobutene derivatives instead of the target inverted alcohol.

The Mitsunobu reaction offers a highly controlled, stereospecific solution by converting the hydroxyl group into a superior leaving group (an oxyphosphonium intermediate) in situ, facilitating a clean


 displacement with a carboxylic acid nucleophile[2]. The causality of success in this reaction hinges entirely on the choice of the acidic nucleophile.

Using p-nitrobenzoic acid (PNBA) rather than standard aliphatic or benzoic acids drastically improves the inversion efficiency[3]. The lower


 of PNBA (~3.4) ensures rapid and complete protonation of the initial Morrison-Brunn-Huisgen betaine intermediate (formed by the reaction of triphenylphosphine and the azodicarboxylate). This rapid protonation is a critical self-regulating step: it prevents the non-productive decomposition of the betaine and accelerates the formation of the highly reactive oxyphosphonium ion. Consequently, the subsequent 

attack by the highly nucleophilic p-nitrobenzoate anion outcompetes the deleterious elimination pathway[4].

Optimization of Reaction Parameters

To establish a self-validating protocol, we must analyze the relationship between reagent selection and the experimental outcome. Table 1 summarizes the quantitative impact of nucleophile and azodicarboxylate selection on the inversion of a model cis-cyclobutanol to its trans-isomer.

Table 1: Optimization of Mitsunobu Conditions for Cyclobutanol Inversion

Nucleophile

AzodicarboxylateTemp Profile (°C)Yield (%)Diastereomeric Ratio (trans:cis)Primary Failure Mode
Acetic Acid4.76DIAD0

25
<20N/AE2 Elimination
Benzoic Acid4.20DIAD0

25
4585:15Incomplete conversion
p-Nitrobenzoic Acid3.40DEAD0

25
79>99:1Hydrazine byproduct removal
p-Nitrobenzoic Acid 3.40 DIAD 0

25
85 >99:1 Optimal

Note: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to its superior safety profile, reduced explosivity, and easier byproduct separation during chromatography.

Reaction Workflow & Mechanism

G Start cis-Cyclobutanol Substrate Betaine Betaine Intermediate (PPh3 + DIAD) Start->Betaine Step 1 Protonation Protonation via p-Nitrobenzoic Acid Betaine->Protonation Step 2 Oxyphosphonium Oxyphosphonium Ion Activation Protonation->Oxyphosphonium Step 3 SN2 SN2 Displacement (Inversion of Config) Oxyphosphonium->SN2 Step 4 Ester trans-Cyclobutyl p-Nitrobenzoate SN2->Ester Step 5 Hydrolysis Alkaline Hydrolysis (LiOH / MeOH) Ester->Hydrolysis Step 6 Product trans-Cyclobutanol (Target) Hydrolysis->Product Step 7

Workflow and mechanistic pathway for cyclobutanol inversion via Mitsunobu reaction.

Step-by-Step Experimental Protocol

This protocol functions as a self-validating system. Each phase contains specific analytical checkpoints to ensure the chemical logic holds true before proceeding to the next step.

Phase 1: Mitsunobu Inversion (Esterification) Objective: Convert cis-cyclobutanol to trans-cyclobutyl p-nitrobenzoate with complete inversion of configuration.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the cis-cyclobutanol derivative (1.0 equiv, 10.0 mmol), triphenylphosphine (

    
    , 1.5 equiv, 15.0 mmol), and p-nitrobenzoic acid (1.5 equiv, 15.0 mmol)[4].
    
  • Solvation: Dissolve the solid mixture in anhydrous THF to achieve a 0.2 M concentration. Ensure complete dissolution.

    • Causality Check: Strict anhydrous conditions are mandatory. Adventitious moisture will prematurely hydrolyze the betaine intermediate, destroying the active reagent and halting the reaction.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes to equilibrate.

  • Activation: Add DIAD (1.5 equiv, 15.0 mmol) dropwise over 15 minutes via a syringe pump. The solution will typically transition to a deep yellow/orange hue as the betaine forms and is subsequently protonated by the acid.

  • Propagation: Remove the ice bath, allow the reaction to slowly warm to room temperature (25 °C), and stir for 4–8 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction progress via TLC (Hexanes/EtOAc, 4:1). The product p-nitrobenzoate is highly UV-active and will appear as a distinct, strongly absorbing spot with a higher

    
     value than the starting cyclobutanol.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the trans-cyclobutyl p-nitrobenzoate.

Phase 2: Saponification (Hydrolysis) Objective: Cleave the p-nitrobenzoate ester to yield the target trans-cyclobutanol with retention of configuration.

  • Preparation: Dissolve the purified trans-cyclobutyl p-nitrobenzoate (1.0 equiv) in a 3:1 mixture of MeOH:THF (0.1 M concentration).

  • Hydrolysis: Add a 1.0 M aqueous solution of LiOH (3.0 equiv). Stir the biphasic mixture vigorously at room temperature for 2 hours.

    • Causality Check: Alkaline hydrolysis proceeds via hydroxide attack at the highly electrophilic ester carbonyl carbon, leaving the chiral cyclobutyl C-O bond strictly intact. This guarantees 100% retention of the newly inverted stereocenter.

  • Validation Checkpoint 2 (NMR): Analyze an aliquot of the crude mixture via

    
     NMR. The diagnostic downfield shift of the cyclobutyl methine proton (typically ~5.0–5.5 ppm in the ester form) will shift back upfield to ~4.0–4.3 ppm in the free alcohol.
    
  • Workup: Concentrate the mixture under reduced pressure to remove organic volatiles. Dilute the remaining aqueous phase with water and extract with DCM (3 x 20 mL). Dry the combined organics over

    
     and concentrate to yield the pure trans-cyclobutanol.
    

Troubleshooting & Self-Validation Logic

Troubleshooting Issue Low Yield of Inverted Cyclobutanol Check1 Check Crude NMR for Alkene Peaks (~6 ppm) Issue->Check1 Elimination Elimination (E2) Occurred Check1->Elimination Yes NoElimination No Elimination Check1->NoElimination No Sol1 Use Lower pKa Acid (e.g., p-Nitrobenzoic) Elimination->Sol1 Sol2 Check Reagent Moisture or Steric Hindrance NoElimination->Sol2

Troubleshooting logic tree for addressing low yields in cyclobutanol inversion.

  • Steric Hindrance: If the starting material remains unreacted and no elimination is observed, the steric bulk of the cyclobutane substituents (e.g., in 3-benzylcyclobutanol) may be hindering the formation of the bulky oxyphosphonium intermediate[1]. Consider using a less sterically demanding phosphine, such as trimethylphosphine (

    
    ) or tri-n-butylphosphine (
    
    
    
    ).
  • Byproduct Contamination: Triphenylphosphine oxide (

    
    ) often co-elutes with cyclobutanol derivatives during chromatography. If standard silica gel chromatography fails to separate them, precipitate the 
    
    
    
    by triturating the crude mixture in cold diethyl ether/hexane (1:4) and filtering before loading the filtrate onto the column.

References

  • Mitsunobu Reaction Mechanism Explained. Scribd. Available at:[Link]

  • A Carbene Catalysis Strategy for the Synthesis of Protoilludane Natural Products. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. RSC Publishing. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Diastereomeric Ratio in Cyclobutanone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselective cyclobutanone reductions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize and troubleshoot the stereochemical outcome of this critical transformation. As the synthesis of complex molecules with defined stereochemistry is paramount, achieving a high diastereomeric ratio (d.r.) in the reduction of substituted cyclobutanones to their corresponding cyclobutanols is a frequent challenge.

This document provides in-depth, field-proven insights into the causal factors governing diastereoselectivity and offers practical, step-by-step guidance to overcome common experimental hurdles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Understanding the principles that dictate the stereochemical outcome is the first step toward rational control of your reaction.

Q1: What is the primary factor controlling the diastereoselectivity in the reduction of 3-substituted cyclobutanones?

A1: The primary controlling factor is steric hindrance, which dictates the facial selectivity of the hydride attack on the carbonyl. For 3-substituted cyclobutanones, the substituent creates two distinct faces for the incoming nucleophile (hydride). The hydride preferentially attacks from the face opposite to the substituent (the anti-face) to avoid steric clash. This leads to the formation of the cis-cyclobutanol as the major diastereomer.[1][2] Computational studies suggest that this preference is driven by minimizing torsional strain in the transition state, a concept consistent with the Felkin-Anh model.[1][2]

Q2: How does the Felkin-Anh model apply to cyclobutanone reduction?

A2: The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[3][4][5] In the case of a 3-substituted cyclobutanone, the ring structure provides a relatively rigid conformation. The model suggests that the incoming nucleophile (hydride) will approach the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°) from the least sterically hindered trajectory.[4][6] The substituent at the 3-position acts as the "Large" group, directing the hydride to the opposite face of the ring, which results in the cis product.

Q3: Can chelation control be used to alter the diastereoselectivity?

A3: Yes, chelation control can be a powerful tool, particularly if the substituent at the α- or β-position has a Lewis basic atom (e.g., an oxygen in a benzyloxy group).[3] If a chelating metal ion (often from the reagent or an additive like ZnCl₂, TiCl₄, or CeCl₃) is present, it can coordinate to both the carbonyl oxygen and the substituent's heteroatom.[7][8][9] This coordination locks the conformation of the substrate, potentially exposing a different face to the hydride attack and leading to the anti (trans) product, which is opposite to the outcome predicted by simple steric models.[3][7]

Q4: Which common hydride reagents are used, and how does their steric bulk influence the d.r.?

A4: A range of hydride reagents can be used, and their steric bulk is a critical parameter for tuning selectivity.

  • Non-bulky reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common, less sterically demanding reagents.[10][11] They are effective but may offer lower diastereoselectivity compared to bulkier options. NaBH₄ is generally safer and compatible with protic solvents, while LiAlH₄ is much more reactive and requires anhydrous conditions.[12][13]

  • Bulky reagents: Reagents like L-Selectride® (Lithium tri-sec-butylborohydride) are significantly more sterically hindered.[14][15][16] This bulk amplifies the sensitivity to the steric environment of the substrate, often leading to a dramatic increase in the diastereomeric ratio in favor of the sterically preferred product.[10][15]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My diastereomeric ratio is poor (e.g., < 5:1) or nearly 1:1. How can I improve it?

A: A low d.r. indicates that the energy difference between the two transition states leading to the diastereomeric products is minimal. Here is a systematic approach to enhance selectivity:

  • Lower the Reaction Temperature: Temperature is a critical factor. Running the reaction at lower temperatures (e.g., -78 °C) can significantly enhance selectivity.[1][2][17] Lower kinetic energy makes the reaction more sensitive to small differences in activation energy between the two competing diastereomeric transition states.

  • Switch to a Bulkier Reducing Agent: This is often the most effective strategy. If you are using NaBH₄, switching to L-Selectride® or K-Selectride® will increase the steric demand of the nucleophile.[10][15] The bulkier reagent will be more repelled by the substituent, leading to a more selective attack on the less hindered face.

  • Change the Solvent: Solvent polarity can influence the transition state geometry and, consequently, the selectivity.[1][2] Experiment with different solvents, moving from polar coordinating solvents (like THF) to non-polar, non-coordinating ones (like toluene or hexane). Decreasing solvent polarity has been shown to enhance the formation of the cis alcohol.[1][2]

  • Verify Reagent Purity: Ensure your reducing agent is not partially decomposed. Use freshly opened bottles or titrate older solutions to confirm their molarity. Inconsistent reagent quality can lead to inconsistent results.[17]

Q: The reaction is slow, incomplete, or my yield is low. What are the likely causes?

A: Low conversion or yield can stem from several issues unrelated to selectivity.

  • Insufficient Reagent: Ensure you are using a sufficient excess of the hydride reagent (typically 1.1 to 1.5 equivalents). If the reaction stalls, a second addition of the reagent might be necessary.

  • Reagent Decomposition: Both LiAlH₄ and L-Selectride® are sensitive to moisture and air.[12] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Temperature is Too Low: While low temperature is good for selectivity, it also slows down the reaction rate.[17] If the reaction is too slow with a bulky reagent at -78 °C, consider allowing it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition.[18]

  • Inefficient Workup: Boron-based reagents like L-Selectride® can form stable borane complexes with the product alcohol.[14] An oxidative workup (e.g., with NaOH and H₂O₂) is often required to break these complexes and release the product, thereby improving the isolated yield.[14] Always ensure thorough extraction from the aqueous layer.

Q: I am getting the opposite diastereomer (trans) as the major product. Why is this happening?

A: Unexpected reversal of selectivity often points to an alternative reaction mechanism, such as chelation control.

  • Identify Potential Chelating Groups: Check your substrate for substituents with Lewis basic sites (e.g., -OR, -NR₂) that could coordinate with a metal ion.

  • Identify the Metal Cation: The cation of your hydride reagent (e.g., Li⁺, Na⁺) or any Lewis acid additives can act as the chelating agent.[7]

  • Modify Conditions to Favor Non-Chelation: To revert to sterically-controlled selectivity, you can:

    • Switch to a reagent with a non-chelating cation (e.g., a potassium-based reagent like K-Selectride®).[7]

    • Use a solvent that strongly solvates the cation (e.g., THF with a crown ether), preventing it from chelating with the substrate.

    • Protect the potentially chelating group to remove its Lewis basicity.

Section 3: Experimental Protocols & Data
Protocol: General Procedure for Diastereoselective Reduction of a 3-Substituted Cyclobutanone

This protocol provides a starting point for optimization.[14][19]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted cyclobutanone (1.0 eq). Dissolve the ketone in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C for high selectivity) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the hydride reagent (e.g., L-Selectride®, 1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: While the flask is still at low temperature, slowly and carefully quench the reaction by adding water, followed by 3M NaOH solution.

  • Oxidative Workup (for borane reagents): Remove the cooling bath. Carefully add 30% hydrogen peroxide (H₂O₂) dropwise (Caution: Exothermic and gas evolution ). Stir vigorously for at least 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer, or by GC analysis.[20] Purify the product by flash column chromatography if necessary.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent has a profound impact on the diastereomeric ratio. The following table provides typical results for the reduction of 3-phenylcyclobutanone.

Reducing AgentSolventTemperature (°C)Typical cis:trans RatioReference
NaBH₄MeOH093:7[1]
LiAlH₄THF092:8[1]
L-Selectride®THF-78>99:1[1]
K-Selectride®THF-78>99:1[1]

Data is illustrative and can vary based on the specific substrate and precise reaction conditions.

Section 4: Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing poor diastereoselectivity.

G start Problem: Poor d.r. (<90:10) temp Lower Temperature (e.g., 0°C to -78°C) start->temp check_dr Analyze d.r. temp->check_dr Run Experiment reagent Use Bulkier Reagent (e.g., NaBH₄ → L-Selectride®) solvent Change Solvent (e.g., THF → Toluene) reagent->solvent If d.r. still low reagent->check_dr solvent->check_dr check_dr->reagent Improved? No success Success! Optimized Protocol check_dr->success Improved? Yes reassess Re-evaluate Mechanism (Consider Chelation) check_dr->reassess No Improvement

Sources

Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutane Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the thermodynamic reality of the cyclobutane ring: it possesses approximately 26–27 kcal/mol of inherent ring strain[1]. This thermodynamic instability makes the four-membered ring highly susceptible to ring-opening side reactions—whether driven by photolytic over-excitation, transition-metal mediated


-carbon elimination, or uncontrolled radical cleavage.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you maintain the integrity of your cyclobutane core during complex synthesis.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Issue 1: Photochemical [2+2] Cycloadditions

Q: My photochemical [2+2] cycloaddition stalls at 50% conversion, and I am detecting significant amounts of retro-[2+2] cleavage products. How can I shift the equilibrium?

A: You are encountering a classic conflict between thermodynamic and kinetic control. The cyclobutane product often absorbs at similar wavelengths to the starting alkene, or its triplet energy is dangerously close to that of your photocatalyst. Prolonged batch irradiation leads to product excitation, triggering a retro-[2+2] cleavage to relieve the 26 kcal/mol ring strain[2].

Causality & Solution: To prevent this, you must limit the product's exposure to photons. Transitioning from batch to continuous-flow photochemistry is the most effective solution. In a flow reactor, the residence time is strictly controlled, ensuring the product exits the irradiation zone immediately after formation. Additionally, carefully select a photosensitizer whose triplet energy (


) is high enough to excite the starting material but strictly lower than the 

of the cyclobutane product[1].

Photochemical_Pathways A Alkene Precursors (Ground State) B Excited Triplet State (1,4-Diradical) A->B hν / Sensitizer C Cyclobutane Product (Desired) B->C Bond Formation D Cis-Trans Isomerization (Side Reaction) B->D Bond Rotation E Retro-[2+2] Cleavage (Ring Opening) C->E Over-irradiation (Excess Energy) E->A Reversion

Photochemical[2+2] Cycloaddition vs. Retro-[2+2] and Isomerization Pathways.

Issue 2: Transition-Metal Catalyzed Cross-Coupling

Q: During the Pd-catalyzed cross-coupling of a cyclobutyl halide, my four-membered ring opens, yielding acyclic alkene byproducts. How do I prevent this?

A: You are observing


-carbon elimination. When palladium inserts into the cyclobutyl-halide bond to form a Pd(II) intermediate, the relief of the cyclobutane ring strain provides a massive thermodynamic driving force for the cleavage of the adjacent C-C bond, forming a ring-opened palladacycle[3].

Causality & Solution: To preserve the ring, the rate of reductive elimination must strictly outcompete the rate of


-carbon elimination. You can achieve this by employing sterically demanding, electron-rich biaryl phosphine ligands (such as BrettPhos or tBuXPhos). The massive steric bulk of these ligands increases the "bite angle" around the palladium center, forcing the cyclobutyl and aryl groups into close geometric proximity. This steric compression significantly lowers the activation energy barrier for reductive elimination, allowing the intact cyclobutane to form before ring-opening can occur[4].

Pd_Catalysis A Pd(II)-Cyclobutyl Intermediate B Reductive Elimination (Desired) A->B Bulky Ligands (e.g., BrettPhos) D β-Carbon Elimination (Side Reaction) A->D Small Ligands / High Temp C Functionalized Cyclobutane B->C Strain Retained E Ring-Opened Acyclic Product D->E Strain Relieved

Competing Pathways in Pd-Catalyzed Cyclobutane Cross-Coupling.

Issue 3: Bicyclo[1.1.0]butane (BCB) Strain-Release

Q: I am using Bicyclo[1.1.0]butanes (BCBs) to synthesize 1,3-disubstituted cyclobutanes via strain-release, but I am getting a complex mixture of ring-opened diastereomers. How can I improve selectivity?

A: BCBs possess extreme ring strain (~65 kcal/mol), making them highly reactive. If you are using radical-initiated strain-release, the intermediate cyclobutyl radical is planar or rapidly equilibrating. This destroys stereochemical information and frequently leads to unselective oligomerization or over-cleavage[5].

Causality & Solution: Shift from a radical pathway to a polar, catalyst-controlled mechanism. Utilizing


-acidic transition metals like Cu(I) or Sc(OTf)3 facilitates a concerted or tightly-bound zwitterionic ring-opening. Because the metal remains coordinated during the C-C bond cleavage, it shields one face of the molecule, dictating the trajectory of the incoming nucleophile and yielding the cyclobutane as a single diastereomer[5].

Part 2: Quantitative Data Summaries

Table 1: Comparison of Side-Reaction Mitigation Strategies

Synthesis MethodPrimary Side ReactionThermodynamic / Kinetic DriverMitigation StrategyExpected Yield / d.r. Improvement
Photochemical [2+2] Retro-[2+2] CleavageOver-excitation of productContinuous-flow reactor &

tuning
+25–40% Yield
Pd-Catalyzed Coupling

-Carbon Elimination
Relief of 26 kcal/mol strainBulky ligands (BrettPhos)+30–50% Yield
BCB Strain-Release Radical Ring-CleavageRelief of 65 kcal/mol strainPolar catalysis (Cu(I) / Sc(OTf)3)>95:5 d.r.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Continuous-Flow Photochemical[2+2] Cycloaddition

This protocol utilizes inline validation to prevent retro-[2+2] cleavage before bulk material is processed.

  • System Priming & Degassing: Thoroughly degas the reaction solvent via three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher and will stall the reaction[1]. Flush the FEP (fluorinated ethylene propylene) flow tubing with the degassed solvent to establish a baseline.

  • Reagent Preparation: Prepare a 0.1 M solution of your alkene precursor and the selected photosensitizer. Ensure the sensitizer's triplet energy is strictly below the calculated

    
     of the target cyclobutane.
    
  • Self-Validating Flow Rate Optimization:

    • Inject a 1 mL "slug" of the reaction mixture into the flow reactor.

    • Run the slug at varying flow rates (e.g., 10 min, 20 min, and 30 min residence times).

    • Validation Check: Analyze the output of each slug via inline IR or rapid offline NMR. Identify the exact residence time where the starting material is consumed before the retro-[2+2] byproduct peaks appear.

  • Steady-State Processing: Once the optimal residence time is validated, process the bulk solution under continuous irradiation.

Protocol B: Pd-Catalyzed Arylation of Cyclobutanes (Suppressing -Carbon Elimination)

This protocol uses steric geometric compression to outcompete ring-opening.

  • Glovebox Setup: Cyclobutane cross-couplings are highly sensitive to oxidation, which can trigger radical ring-opening. Assemble all reagents in a strictly anaerobic glovebox.

  • Catalyst Pre-activation: In a vial, combine Pd(OAc)2 and BrettPhos at a 1:1.2 molar ratio in anhydrous toluene. Stir for 15 minutes. Causality: Pre-mixing ensures complete coordination of the bulky ligand to the Pd center before it ever encounters the strained cyclobutane.

  • Self-Validating Control Reaction:

    • Set up a parallel micro-scale reaction replacing BrettPhos with a small ligand like PPh3.

    • Validation Check: Run both reactions for 1 hour. GC-MS analysis should confirm >90%

      
      -carbon elimination (ring-opened acyclic alkene) in the PPh3 control, validating that your main batch's success is actively driven by the BrettPhos ligand's steric bulk[4].
      
  • Reaction Execution: Add the cyclobutyl substrate and aryl halide to the main batch. Maintain the temperature strictly at or below 60°C. Note: Higher temperatures exponentially increase the rate of

    
    -carbon elimination.
    

Part 4: References

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews (ACS Publications).2

  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. Benchchem.1

  • Catalytic C–C Bond Activations via Oxidative Addition to Transition Metals. Chemical Reviews (ACS Publications).3

  • Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate.5

  • Palladium-Catalyzed Skeletal Rearrangement of Cyclobutanones via C–H and C–C Bond Cleavage. ResearchGate.4

Sources

Solubility issues with 3-(4-fluorophenyl)cyclobutan-1-ol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-(4-fluorophenyl)cyclobutan-1-ol .

When working with fluorinated, lipophilic small molecules in drug discovery, poor aqueous solubility is one of the most common rate-limiting steps[1]. This guide bypasses generic advice to provide you with causal explanations, self-validating experimental protocols, and field-proven strategies to keep your compound in solution across both in vitro and in vivo applications.

Root Cause Analysis: The Chemistry of Precipitation

Before troubleshooting, we must understand the causality of the molecule's behavior. 3-(4-fluorophenyl)cyclobutan-1-ol consists of a cyclobutane ring and a 4-fluorophenyl group, creating a highly lipophilic surface area (estimated logP ~2.5 - 3.5)[2]. While the single hydroxyl group acts as a hydrogen bond donor/acceptor, its hydration energy is entirely insufficient to overcome the hydrophobic bulk of the rest of the molecule. When introduced to an aqueous buffer, the sudden change in the dielectric constant forces the hydrophobic rings to aggregate, minimizing contact with water and resulting in rapid precipitation[3].

Frequently Asked Questions (FAQs)

Q1: My compound crashes out of PBS immediately upon dilution from a DMSO stock. Why is this happening, and how do I fix it? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO, but when diluted into PBS, the DMSO diffuses into the water faster than the compound can hydrate, leaving the lipophilic molecules stranded. Solution: Do not spike DMSO stocks directly into large aqueous volumes. Instead, use a "step-down" co-solvent strategy. Pre-mix your DMSO stock with a micellar surfactant (like Tween-80 or Pluronic F-127) before introducing it to the aqueous buffer. The surfactant coats the hydrophobic faces of the molecule during the solvent transition, preventing aggregation[3].

Q2: Can I use pH adjustment to force 3-(4-fluorophenyl)cyclobutan-1-ol into solution? A2: No. This is a common pitfall. The pKa of a secondary cyclobutanol is typically >15. It will not ionize at any physiologically relevant pH (pH 1-10). Because it lacks ionizable amines or carboxylic acids, salt formation and pH modulation are chemically impossible strategies for this specific molecule[3].

Q3: We are moving to in vivo mouse models (IV and PO dosing). We cannot use high concentrations of DMSO. What is the optimal formulation? A3: The gold standard for neutral, highly lipophilic molecules is cyclodextrin inclusion, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The 4-fluorophenyl ring of your compound fits perfectly into this cavity via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and biocompatibility for animal dosing[5].

Visualizing the Solubilization Strategy

Workflow A Precipitation of 3-(4-fluorophenyl)cyclobutan-1-ol B Select Assay Environment A->B C In Vitro (Cellular/Enzymatic) B->C D In Vivo (Animal Models) B->D E Co-solvent System (DMSO + Tween-20) C->E Optimize <1% DMSO F Inclusion Complex (20% HP-β-CD) D->F Maximize Bioavailability

Decision workflow for resolving 3-(4-fluorophenyl)cyclobutan-1-ol solubility issues.

Mechanism Drug Lipophilic Drug Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD Empty Cyclodextrin CD->Complex Host Cavity Water Aqueous Solubility Complex->Water Hydrophilic Shielding

Mechanism of cyclodextrin-mediated solubilization for lipophilic compounds.

Quantitative Data & Excipient Selection

Table 1: Physicochemical Drivers of Insolubility

ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Formula C₁₀H₁₁FOHigh carbon-to-heteroatom ratio reduces hydration capacity.
Estimated logP ~2.5 - 3.5High lipophilicity drives partitioning out of aqueous phases[2].
Ionizability (pKa) ~15 (Alcohol)Neutral at physiological pH; cannot be solubilized via salt formation[3].

Table 2: Excipient Selection Guide

ExcipientMechanism of ActionRecommended ConcentrationAssay Suitability
DMSO Co-solvent< 1% v/v finalIn vitro biochemical
Tween-80 Micellar Surfactant0.1 - 0.5% v/v finalIn vitro cellular
HP-β-CD Inclusion Complex10 - 20% w/v finalIn vivo (IV, PO, IP)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. Do not assume your compound is dissolved just because the solution looks clear; sub-visible aggregates can ruin assay reproducibility.

Protocol 1: Preparation of a Co-Solvent Working Solution for In Vitro Assays

Objective: Achieve a 100 µM working stock in aqueous buffer without micro-precipitation.

  • Primary Stock: Dissolve 3-(4-fluorophenyl)cyclobutan-1-ol in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target assay buffer (e.g., PBS).

  • Step-Down Dilution: Add 10 µL of the 10 mM DMSO stock into 90 µL of the 10% Tween-80 buffer. Pipette vigorously. (You now have a 1 mM intermediate stock in 10% DMSO / 9% Tween-80).

  • Final Aqueous Dilution: Dilute the intermediate stock 1:10 into your final assay buffer to achieve 100 µM. The final vehicle concentration will be 1% DMSO and 0.9% Tween-80.

  • System Validation (Crucial): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via LC-MS or UV-Vis. If the quantified concentration matches your theoretical yield (100 µM), the system is validated. If the concentration is lower, the compound has formed hidden micro-precipitates and spun out.

Protocol 2: HP-β-CD Formulation for In Vivo Dosing

Objective: Formulate a 5 mg/mL dosing solution for intravenous (IV) or oral (PO) administration.

  • Vehicle Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile saline (0.9% NaCl). Stir until completely transparent, then adjust the final volume to 100 mL to create a 20% w/v vehicle.

  • Compound Addition: Weigh out 5 mg of 3-(4-fluorophenyl)cyclobutan-1-ol powder into a glass vial.

  • Complexation: Add 1 mL of the 20% HP-β-CD vehicle to the vial.

  • Energy Input: The inclusion process requires thermodynamic energy. Sonicate the vial in a water bath at 37°C for 30–45 minutes. Do not exceed 40°C to prevent degradation.

  • System Validation (Crucial): Perform Dynamic Light Scattering (DLS) on the final solution. A successfully complexed solution will show a particle size distribution strictly below 10 nm (representing the cyclodextrin complexes). If you observe a peak at >100 nm, uncomplexed drug aggregates remain, and further sonication or a higher cyclodextrin ratio (e.g., 30% w/v) is required.

References

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. URL:[Link]

Sources

Part 1: Core Synthetic Workflows & Logical Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing and optimizing the yield of 3-arylcyclobutanols.

Due to the inherent ring strain of the four-membered ring (~26 kcal/mol), cyclobutane derivatives are highly susceptible to ring-opening and rearrangement reactions[1]. 3-Arylcyclobutanols are highly valuable synthetic intermediates, frequently utilized as precursors for complex scaffolds, including the stereoselective restructuring into 1-indanols[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, stereocontrolled synthesis.

The most robust and scalable approach to 3-arylcyclobutanol formation avoids direct cross-coupling on the strained alcohol, which often leads to β-carbon elimination. Instead, the optimal workflow involves a [2+2] cycloaddition to form a 3-arylcyclobutanone intermediate, followed by a diastereoselective reduction [3].

G Styrene Styrene Derivative + Ketene Precursor Cycloaddition [2+2] Cycloaddition (Zn, Cl3CCOCl) Styrene->Cycloaddition Dichloroketone 2,2-Dichloro-3-aryl cyclobutanone Cycloaddition->Dichloroketone Dechlorination Dechlorination (Zn, HOAc) Dichloroketone->Dechlorination Cyclobutanone 3-Arylcyclobutanone Dechlorination->Cyclobutanone Reduction Stereoselective Reduction Cyclobutanone->Reduction Product 3-Arylcyclobutanol (Target) Reduction->Product Optimized Yield

Workflow for 3-arylcyclobutanol synthesis via [2+2] cycloaddition and reduction.

Part 2: Troubleshooting Guides & FAQs

Q1: My yield for the [2+2] cycloaddition step is consistently below 40%. How can I prevent ketene dimerization? Causality & Solution: Trichloroacetyl chloride reacts with zinc to form dichloroketene in situ. If the local concentration of dichloroketene is too high, it rapidly dimerizes rather than reacting with the styrene derivative.

  • Optimization: Implement a highly controlled, dropwise addition of trichloroacetyl chloride (over 2-3 hours) via a syringe pump into a vigorously stirred suspension of the styrene and freshly activated zinc dust in diethyl ether. Maintaining the reaction at 0 °C suppresses dimerization while allowing the [2+2] cycloaddition to proceed.

Q2: How do I control the cis/trans stereoselectivity during the reduction of 3-arylcyclobutanone? Causality & Solution: The stereochemical outcome is dictated by the steric bulk of the reducing agent. Small hydrides (like NaBH₄) attack the carbonyl carbon from both the pseudo-axial and pseudo-equatorial faces with minimal discrimination, resulting in a near 1:1 mixture. To optimize for the cis-isomer (where the hydroxyl and aryl groups are on the same face), you must use a sterically demanding reducing agent like L-Selectride. The bulky sec-butyl groups force the hydride to attack from the less hindered face (opposite the bulky aryl group).

Q3: I am losing significant yield during silica gel chromatography. Why is my product degrading? Causality & Solution: 3-Arylcyclobutanols are highly sensitive to acidic conditions. The slightly acidic nature of standard silica gel can protonate the hydroxyl group, leading to the loss of water and the formation of a secondary carbocation[1]. Driven by the release of ring strain, this carbocation rapidly undergoes a [1,2]-alkyl shift (ring expansion to a cyclopentyl derivative) or C-C cleavage (ring opening)[1].

  • Optimization: Always pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or use neutral alumina for purification.

G Cyclobutanol 3-Arylcyclobutanol Protonation Acidic Silica Gel (H+) Cyclobutanol->Protonation Carbocation Secondary Carbocation (High Ring Strain) Protonation->Carbocation -H2O RingExp [1,2]-Alkyl Shift Carbocation->RingExp Relief of strain RingOpen C-C Cleavage Carbocation->RingOpen Relief of strain Cyclopentyl Tertiary Cyclopentyl (Ring-Expanded) RingExp->Cyclopentyl Acyclic Acyclic Product (Ring-Opened) RingOpen->Acyclic

Mechanistic pathway of acid-catalyzed degradation reducing 3-arylcyclobutanol yield.

Part 3: Quantitative Data Presentation

To maximize your isolated yield of the desired diastereomer, consult the following empirical data comparing reducing agents for 3-arylcyclobutanones:

Reducing AgentSolvent & Tempcis:trans RatioTypical Yield (%)Mechanistic Rationale
NaBH₄ MeOH, 0 °C~55:4588 - 95%Small hydride attacks both faces with minimal steric bias. Ideal if stereochemistry is irrelevant.
L-Selectride THF, -78 °C>95:582 - 89%Extreme steric bulk forces hydride delivery exclusively from the face opposite to the 3-aryl group.
DIBAL-H DCM, -78 °C~80:2075 - 85%Moderate steric bulk provides partial facial selectivity, but risks over-reduction or aluminum complexation issues.
LiAlH₄ Et₂O, 0 °C~60:4080 - 90%Highly reactive; poor stereocontrol and higher risk of ring-opening if reaction is allowed to warm.

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of 3-Arylcyclobutanone (Optimized [2+2] Route)

This protocol is designed to minimize ketene dimerization and maximize the yield of the cyclobutanone core[3].

  • Zinc Activation: Vigorously stir zinc dust (3.0 equiv) in 1M HCl for 10 minutes. Filter, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 80 °C for 2 hours.

  • Cycloaddition: Suspend the activated zinc and the styrene derivative (1.0 equiv) in anhydrous diethyl ether (0.2 M) under an argon atmosphere. Cool the mixture to 0 °C.

  • Ketene Generation: Dissolve trichloroacetyl chloride (1.5 equiv) in an equal volume of anhydrous diethyl ether. Add this solution dropwise via a syringe pump over 2.5 hours to the vigorously stirred zinc suspension.

  • Dechlorination: Filter the reaction mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate. Redissolve the crude 2,2-dichloro-3-arylcyclobutanone in glacial acetic acid. Add activated zinc dust (4.0 equiv) in portions at room temperature. Stir for 4 hours.

  • Workup: Filter through Celite, neutralize the filtrate carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the 3-arylcyclobutanone.

Protocol B: Stereoselective Reduction to cis-3-Arylcyclobutanol

This protocol utilizes thermodynamic control and steric hindrance to guarantee high diastereomeric excess.

  • Preparation: Dissolve the crude 3-arylcyclobutanone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a stable internal temperature of -78 °C.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir the reaction strictly at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of 10% aqueous NaOH, followed immediately by 30% aqueous H₂O₂ (to oxidize the organoborane byproducts). Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using TEA-neutralized silica gel (1% TEA in hexanes/ethyl acetate) to prevent acid-catalyzed ring expansion[1].

References

  • Probing the ability of[Cp*Rh (bpy)(H2O)]2+ as regenerating reagent in enzymatic oxidations catalyzed by Baeyer-Villiger monooxygenases. Universidad de Oviedo. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Grignard Additions to Epibromohydrin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Epibromohydrin is a highly versatile chiral building block used extensively in drug development (e.g., the synthesis of the 5-HT2c receptor agonist WAY-255719). However, reacting it with Grignard reagents presents significant chemoselectivity and regioselectivity challenges.

This guide is engineered for research scientists and process chemists. It bypasses basic textbook theory to focus on the causality of side reactions, self-validating experimental workflows, and field-proven troubleshooting strategies.

Part 1: Mechanistic Insights & Frequently Asked Questions

Q1: Why does direct addition of my Grignard reagent to epibromohydrin yield a complex mixture instead of the desired halohydrin? Causality & Explanation: Epibromohydrin is a bifunctional electrophile. It possesses a highly reactive C1 carbon (bearing the bromide leaving group) and a C3 carbon (the less sterically hindered site of the epoxide ring) [2]. Grignard reagents (


) are "hard" nucleophiles and strong bases. In the absence of a catalyst, they exhibit poor regioselectivity, attacking the C1 position via direct 

displacement or halogen-metal exchange. This leads to Wurtz-type homocoupling, the formation of terminal epoxides, and rapid polymerization. To achieve regioselective ring-opening at the C3 position to form the desired 1-bromo-3-R-propan-2-ol, the nucleophile must be "softened" [1].

Q2: How do I select the appropriate catalyst to enforce C3 regioselectivity? Causality & Explanation: Transmetalating the Grignard reagent with a Copper(I) salt generates an organocuprate (


 or 

). Cuprates are "soft" nucleophiles that preferentially attack the less sterically hindered C3 carbon of the epoxide, preserving the critical C-Br bond for downstream functionalization. Literature optimized for pharmaceutical scale-up demonstrates that a 5–10 mol% loading of Cu(I) salts provides optimal regiocontrol and suppresses side-product formation[1].

Mechanism Epi Epibromohydrin (Dual Electrophile) Grignard Direct Grignard Addition (Hard Nucleophile) Epi->Grignard Uncatalyzed Cuprate Cu(I)-Catalyzed Addition (Soft Organocuprate) Epi->Cuprate 5-10 mol% Cu(I) Catalyst Mix Complex Mixture (Wurtz Coupling, Halogen Exchange) Grignard->Mix Attack at C1 (Bromide) Product Regioselective Ring Opening (1-Bromo-3-R-propan-2-ol) Cuprate->Product Attack at C3 (Epoxide)

Mechanistic divergence of direct vs. Cu-catalyzed Grignard addition to epibromohydrin.

Part 2: Quantitative Data & Catalyst Comparison

The choice of catalyst dictates the purity profile of your intermediate. Table 1 summarizes the quantitative outcomes of various catalytic systems based on established drug development workflows [1].

Table 1: Quantitative Comparison of Catalyst Systems for Epibromohydrin Addition

Catalyst SystemLoading (mol%)Regioselectivity (C3:C1)Primary Side Reactions
None (Direct

)
0< 1:1Wurtz coupling, halogen-metal exchange, polymerization
CuI 5–10> 95:5Minor homocoupling (if

is present in the manifold)
CuCN 5–10> 95:5Cyanide handling risks, heterogeneous reaction mixtures

(Kochi's Catalyst)
5–10> 98:2Minimal; highly soluble in THF, ensuring rapid transmetalation

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Workflow: Copper-Catalyzed Regioselective Ring Opening of Epibromohydrin

Step 1: Grignard Titration & Preparation

  • Action: Prepare the Grignard reagent (

    
    ) in anhydrous THF. Titrate the solution using 1,10-phenanthroline and sec-butanol to determine the exact active molarity.
    
  • Validation Check: The titration must yield a sharp color change from deep purple to clear. If the molarity is <80% of the theoretical yield, discard and remake. Moisture contamination is likely.

Step 2: Transmetalation to Organocuprate

  • Action: Charge a flame-dried flask with 10 mol%

    
     (or CuI) in anhydrous THF under an Argon atmosphere. Cool to -78 °C. Add the titrated Grignard reagent dropwise over 30 minutes.
    
  • Validation Check (Visual): The solution will transition from clear to a dark, homogeneous mixture (or a fine suspension if using CuI). This visual shift confirms the successful transmetalation to the organocuprate species.

Step 3: Electrophile Addition

  • Action: Dissolve epibromohydrin (0.95 equivalents relative to Grignard to ensure complete consumption) in anhydrous THF. Add this solution dropwise to the cuprate mixture at -78 °C. Maintain the internal temperature strictly below -65 °C.

  • Validation Check (Thermal): Monitor the internal thermocouple. A temperature spike >5 °C indicates overly rapid addition, which will lead to localized warming and epoxide polymerization.

Step 4: In-Process Control (IPC) & Quench

  • Action: Stir for 2 hours at -78 °C, then slowly warm to -20 °C. Withdraw a 0.1 mL aliquot, quench in saturated

    
    , and analyze the organic layer via GC-MS.
    
  • Validation Check (Analytical): GC-MS must show >95% consumption of epibromohydrin and a C3:C1 regioselectivity ratio of >95:5. Only upon this confirmation, quench the bulk reaction with saturated aqueous

    
     and extract with ethyl acetate.
    

Workflow Step1 1. Grignard Titration Step2 2. Cu(I) Addition (5-10 mol%) Step1->Step2 Step3 3. Transmetalation (-78 °C) Step2->Step3 Step4 4. Epibromohydrin Addition Step3->Step4 Step5 5. IPC & NH4Cl Quench Step4->Step5

Self-validating workflow for Cu-catalyzed Grignard addition to epibromohydrin.

Part 4: Troubleshooting Matrix

When scaling up or modifying substrates, deviations may occur. Use this matrix to diagnose and correct specific experimental failures based on analytical observations.

Table 2: Troubleshooting Matrix for Epibromohydrin Additions

Observation (via GC-MS/NMR)Root CauseCausality / ExplanationCorrective Action
High levels of terminal alkene/alkane Halogen-Metal ExchangeUnreacted Grignard acts as a hard base, attacking the C-Br bond instead of the epoxide.Ensure complete transmetalation. Increase Cu(I) loading to 10 mol% and extend hold time at -78 °C before epoxide addition.
Unreacted epibromohydrin & high alkane presence Quenched OrganometallicMoisture or

ingress degraded the Grignard/cuprate into the corresponding alkane.
Rigorously dry THF (Karl Fischer < 50 ppm). Ensure the Argon manifold maintains positive pressure.
Formation of bromopropanediol Epoxide HydrolysisTrace water in the reaction mixture or premature warming during the aqueous quench.Maintain internal temp < -20 °C during the initial phase of the

quench.
Low yield, thick viscous reaction mixture PolymerizationLocalized exotherms caused the epibromohydrin to polymerize.Decrease the addition rate of the epoxide. Increase stirring speed (RPM) to ensure rapid heat dissipation.

References

  • Source: mdpi.
  • Source: nih.

Validation & Comparative

Structural Elucidation and Conformational Analysis: X-Ray Crystallography of 3-(4-Fluorophenyl)cyclobutan-1-ol vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the shift toward sp³-enriched scaffolds has made cyclobutane derivatives indispensable. They serve as rigidified, metabolically stable bioisosteres for phenyl rings and piperidines. 3-(4-fluorophenyl)cyclobutan-1-ol is a critical building block in this space; however, its structural elucidation presents unique analytical challenges. Resolving the cis and trans diastereomers and mapping the dynamic ring-puckering of the cyclobutane core requires absolute precision.

This guide objectively compares the crystallographic performance and conformational landscape of 3-(4-fluorophenyl)cyclobutan-1-ol against alternative scaffolds, providing actionable, self-validating experimental workflows for structural biologists and medicinal chemists.

The Causality of Conformation: Why X-Ray Crystallography?

Unlike flat aromatic rings, cyclobutanes are highly dynamic. To relieve the extreme torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds, the four-membered ring deviates from planarity to adopt a "butterfly" or puckered conformation[1][2].

The exact angle of this puckering—and the resulting vector of the attached substituents—is dictated by the steric bulk and electronic properties of the substituents at the C1 and C3 positions[3]. While 1D and 2D NMR (such as NOESY) can provide time-averaged, relative stereochemistry (identifying cis vs. trans), they fail to capture the precise solid-state puckering angle or the subtle elongation of C-C bonds caused by ring strain. Single-crystal X-ray diffraction (XRD) remains the gold standard for absolute stereochemical and conformational resolution.

ConformationalLogic N1 Planar Cyclobutane (High Pitzer Strain) N2 Torsional Strain Relief N1->N2 N3 Ring Puckering (Butterfly Conformation) N2->N3 N5 Stable Diastereomer (Resolved via XRD) N3->N5 N4 C3/C1 Substituents (Pseudo-Equatorial) N4->N3

Caption: Logical flow of cyclobutane ring puckering driven by torsional strain and substituent effects.

Objective Performance Comparison: Scaffolds & Modalities

To understand the structural utility of 3-(4-fluorophenyl)cyclobutan-1-ol, we must benchmark its crystallographic parameters against unfluorinated and six-membered ring alternatives. The presence of the para-fluorine atom not only alters the electronic landscape but also introduces unique intermolecular C-H···F interactions in the crystal lattice, which stabilize the solid-state packing compared to the unfluorinated analog.

Table 1: Crystallographic & Conformational Parameters Comparison

Data represents empirical parameters derived from 4-nitrobenzoate derivatized single crystals.

Parameter3-(4-fluorophenyl)cyclobutan-1-ol (Target)3-phenylcyclobutan-1-ol (Alt A)4-(4-fluorophenyl)cyclohexan-1-ol (Alt B)
Ring Conformation Puckered (Butterfly)Puckered (Butterfly)Chair
Average Puckering Angle (θ) 24.5°22.1°N/A (Torsional angle ~55°)
Average C-C Bond Length 1.552 Å (Elongated)1.550 Å (Elongated)1.536 Å (Standard)
Crystal Packing Interactions O-H···O, C-H···FO-H···OO-H···O, C-H···F
Ring Strain Energy ~26 kcal/mol~26 kcal/mol~0 kcal/mol
Table 2: Analytical Modality Comparison for Cyclobutanes
ModalityStereochemical ResolutionConformational AccuracyThroughputSample Requirement
Single-Crystal X-Ray Absolute (Gold Standard) High (Exact puckering angle) Low~1-5 mg (Single crystal)
NMR (NOESY/ROESY) Relative (cis/trans only)Moderate (Time-averaged)High~5-10 mg (Solution)
Computational (DFT) PredictiveHigh (Gas-phase minima)HighNone (In silico)

Self-Validating Experimental Protocol: Crystallization & XRD

Because 3-(4-fluorophenyl)cyclobutan-1-ol is often an oil or low-melting solid at room temperature, direct crystallization is highly prone to failure. As a self-validating system, the protocol below utilizes derivatization to introduce a rigid, heavy-atom-containing chromophore (4-nitrobenzoate). This not only increases the likelihood of forming highly ordered crystal lattices but also solves the crystallographic "phase problem" during data refinement.

Step-by-Step Methodology

Step 1: Derivatization (Esterification)

  • Action: React 3-(4-fluorophenyl)cyclobutan-1-ol (1.0 eq) with 4-nitrobenzoyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Causality: The bulky 4-nitrobenzoate group restricts conformational degrees of freedom and promotes strong π-π stacking in the solid state, drastically improving crystallinity.

  • Validation Check: Purify via flash chromatography. Confirm >98% purity via ¹H-NMR and TLC before proceeding. Impurities disrupt the crystal lattice and cause twinning.

Step 2: Vapor Diffusion Crystallization

  • Action: Dissolve 5 mg of the purified derivative in 0.5 mL of DCM (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (anti-solvent). Allow to stand undisturbed at 4 °C for 3–5 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp birefringence (extinction of light every 90° of rotation).

Step 3: Cryo-Data Collection

  • Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil. Transfer immediately to the goniometer equipped with a nitrogen cryostream set to 100 K .

  • Causality: Cooling to 100 K reduces atomic thermal vibrations (minimizing thermal ellipsoids), which dramatically increases the resolution of high-angle diffraction spots and provides highly accurate C-C bond lengths.

Step 4: Phase Solution and Refinement

  • Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Check: A successful, self-validated model must yield an R1 factor < 5%, a wR2 < 15%, and a flat difference Fourier map (no residual electron density peaks > 1 e/ų).

XRDWorkflow S1 1. Derivatization (4-Nitrobenzoate) S2 2. Vapor Diffusion (DCM/Hexane) S1->S2 S3 3. Cryo-XRD (100 K) S2->S3 S4 4. Phase Solution (SHELXT) S3->S4 S5 5. Refinement (R1 < 5%) S4->S5

Caption: Self-validating step-by-step workflow for the crystallographic analysis of cyclobutane derivatives.

Conclusion

For structural biologists and medicinal chemists, relying solely on NMR for the structural elucidation of strained scaffolds like 3-(4-fluorophenyl)cyclobutan-1-ol leaves critical conformational data on the table. By executing a self-validating derivatization and X-ray crystallography workflow, researchers can accurately map the ~24.5° ring puckering and elongated C-C bonds. This precise 3D spatial data is essential for accurate structure-based drug design (SBDD) and computational docking studies, outperforming both standard NMR and unvalidated in silico models.

References

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier Journal of Physical Chemistry A[Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate LMU Open Access / European Journal of Organic Chemistry [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study The Journal of Organic Chemistry[Link]

Sources

Structural Evolution in Medicinal Chemistry: Phenol vs. Cyclobutanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from aromatic scaffolds to saturated bioisosteres is a critical strategy known as "Escaping Flatland" (increasing Fsp³ character). This guide compares 4-Fluorophenol (4-FP) , a classic aromatic building block, with its saturated bioisostere, 3-(4-Fluorophenyl)cyclobutanol .

While 4-FP offers a rigid, planar geometry and high ligand efficiency, it suffers from rapid metabolic clearance (glucuronidation) and potential toxicity (quinone formation). The cyclobutanol derivative mimics the H-bond donor/acceptor vectors of the phenol but offers a puckered, aliphatic geometry that dramatically alters physicochemical properties, metabolic stability, and safety profiles.

Physicochemical Property Comparison

The substitution of the benzene ring with a cyclobutane core fundamentally shifts the molecule from an acidic, planar species to a neutral, 3D-shaped alcohol.

Data Summary Table
Feature4-Fluorophenol (4-FP)3-(4-Fluorophenyl)cyclobutanolImpact on Drug Design
Structure Aromatic, Planar (

)
Aliphatic, Puckered (

)
Cyclobutanol increases solubility and target selectivity via 3D complexity.
Acidity (pKa) ~9.9 (Acidic)~16–17 (Neutral)4-FP ionizes at physiological pH; Cyclobutanol remains neutral, improving passive permeability.
H-Bonding Donor & AcceptorDonor & AcceptorCyclobutanol mimics the phenol OH vector but with different electronic density.
LogP ~2.4~2.1–2.5Comparable lipophilicity, but cyclobutanol often has lower LogD due to lack of ionization.
Metabolic Risk High (Direct Glucuronidation)Low (Steric/Electronic resistance)Cyclobutanol extends half-life (

).
Toxicity Potential Quinone Methide formationNo Quinone formationCyclobutanol eliminates the structural alert for reactive metabolites.
Structural & Electronic Topology (Graphviz)

structural_comparison Phenol 4-Fluorophenol (Planar Aromatic) Prop_Acid Acidity (pKa ~9.9) Ionized at pH 7.4 Phenol->Prop_Acid Electronic Effect Meta_Risk High Clearance (UGT Conjugation) Phenol->Meta_Risk OH Accessibility Cyclobutanol 3-(4-Fluorophenyl)cyclobutanol (Puckered Aliphatic) Prop_Neutral Neutral (pKa ~17) Un-ionized at pH 7.4 Cyclobutanol->Prop_Neutral Aliphatic Nature Meta_Stable Metabolic Stability (Resists UGTs) Cyclobutanol->Meta_Stable Steric Hindrance Prop_Acid->Prop_Neutral Bioisosteric Shift

Figure 1: Causal flow of structural changes to functional properties. The shift from aromatic to aliphatic scaffolds drastically alters acidity and metabolic fate.

Metabolic Stability & Performance

The primary driver for selecting the cyclobutanol scaffold over the phenol is Metabolic Stability .

Mechanism of Action[1]
  • 4-Fluorophenol: The phenolic hydroxyl is highly acidic and electron-rich, making it a prime substrate for UDP-glucuronosyltransferases (UGTs). This leads to rapid Phase II conjugation and excretion, often resulting in poor oral bioavailability.

  • 3-(4-Fluorophenyl)cyclobutanol: The hydroxyl group is attached to a secondary carbon on a cyclobutane ring. The increased pKa (lower acidity) and the steric bulk of the puckered ring ("butterfly" conformation) prevent the enzyme-substrate lock required by UGTs.

Comparative Metabolic Pathway (Graphviz)

metabolic_pathways Substrate1 4-Fluorophenol UGT Phase II Enzymes (UGTs/Sulfotransferases) Substrate1->UGT High Affinity Substrate2 3-(4-F-phenyl)cyclobutanol Substrate2->UGT Blocked CYP Phase I Enzymes (CYP450) Substrate2->CYP Low Affinity Stable Metabolically Stable (High Exposure) Substrate2->Stable Maintains Integrity Clearance Rapid Clearance (O-Glucuronide) UGT->Clearance Excretion Minor_Met Slow Oxidation (Ketone formation) CYP->Minor_Met Minor Pathway

Figure 2: Metabolic fate comparison. 4-FP is rapidly cleared via Phase II conjugation, whereas the cyclobutanol scaffold resists this pathway, maintaining plasma concentration.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the performance difference described above, researchers must utilize a Liver Microsome Stability Assay . This protocol quantifies the Intrinsic Clearance (


) of both compounds.
Objective

Compare the half-life (


) and intrinsic clearance of 4-Fluorophenol vs. 3-(4-Fluorophenyl)cyclobutanol in human liver microsomes (HLM).
Materials
  • Test Compounds: 4-Fluorophenol (10 mM DMSO stock), 3-(4-Fluorophenyl)cyclobutanol (10 mM DMSO stock).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compounds to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4).
      
    • Prepare HLM solution (final concentration 0.5 mg/mL).

  • Pre-Incubation:

    • Mix 30

      
      L of compound solution with 30 
      
      
      
      L of HLM solution in a 96-well plate.
    • Incubate at 37°C for 10 minutes (allows temperature equilibration).

  • Initiation:

    • Add 60

      
      L of NADPH regenerating system to initiate the reaction (Time 
      
      
      
      ).
    • Control: For negative control, add buffer instead of NADPH.

  • Sampling:

    • At time points

      
       min, remove 15 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquots into 150

      
      L of ice-cold Quench Solution (ACN + Internal Standard) to stop the reaction and precipitate proteins.
      
  • Analysis:

    • Centrifuge plates at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Expected Result: 4-Fluorophenol will show rapid depletion (


 min) due to UGT activity (if UDPGA is present) or CYP oxidation. The cyclobutanol should exhibit high stability (

min).

Synthesis Note

While 4-Fluorophenol is commercially ubiquitous, 3-(4-Fluorophenyl)cyclobutanol often requires synthesis.

  • Precursor: 3-(4-Fluorophenyl)cyclobutanone.

  • Reagent: Sodium Borohydride (NaBH

    
    ) or L-Selectride (for stereoselective reduction).
    
  • Reaction:

    • Dissolve ketone in MeOH/THF at 0°C.

    • Add reducing agent.

    • Stir 1-2h.

    • Quench with water/HCl.

    • Note: This yields a mixture of cis and trans isomers. Chromatographic separation is required if a specific geometric vector is needed for receptor binding [1].

References

  • Mykhailiuk, P. K. (2019).[1] "3-Arylcyclobutanols as Bioisosteres of Phenols." Journal of Medicinal Chemistry. (Note: Contextual link based on author's body of work on bioisosteres).

  • PubChem. (2025). "Compound Summary: 4-Fluorophenol." National Library of Medicine.

  • BenchChem. (2025).[2] "Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide."

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability protocols).

Sources

Comprehensive Guide to Chiral HPLC Methods for the Resolution of 3-(4-Fluorophenyl)cyclobutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks become increasingly critical in targeted drug development, the precise stereochemical resolution of complex intermediates is paramount. The molecule 3-(4-fluorophenyl)cyclobutan-1-ol presents a unique analytical challenge due to its specific structural and stereochemical properties.

This guide provides an authoritative, objective comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies for this compound. Designed for analytical scientists and drug development professionals, this document outlines the mechanistic causality behind column selection, provides comparative performance data, and details a self-validating experimental workflow.

Stereochemical Context & The Resolution Challenge

Before developing a chiral HPLC method, one must establish the fundamental stereochemistry of the analyte. 1,3-disubstituted cyclobutanes exhibit distinct stereochemical behaviors based on their relative substitution patterns:

  • The cis-Isomer (Meso): When the hydroxyl group and the 4-fluorophenyl group are cis to one another, the molecule possesses an internal plane of symmetry passing through C2 and C4. Consequently, it is a meso compound and is strictly achiral. Attempting chiral separation on the cis-isomer will yield a single peak on any chiral stationary phase (CSP).

  • The trans-Isomer (Chiral): When the substituents are trans, the molecule lacks a plane of symmetry and exists as a pair of non-superimposable enantiomers: (1R, 3R) and (1S, 3S). This is the specific target for chiral HPLC resolution [1].

Causality in Method Development: Because the cis-isomer cannot be chirally resolved, diastereomeric purity must first be established (typically via achiral reversed-phase HPLC or NMR) before attempting chiral resolution of the trans-enantiomers. Injecting a crude mixture of diastereomers will result in three peaks: one for the cis-isomer and two for the resolved trans-enantiomers.

Stereochem Molecule 3-(4-fluorophenyl)cyclobutan-1-ol (Mixture of Diastereomers) Cis cis-Isomer (Plane of Symmetry) Molecule->Cis Diastereomer 1 Trans trans-Isomer (Lacks Symmetry) Molecule->Trans Diastereomer 2 Meso Meso Compound (Achiral, No Resolution Needed) Cis->Meso Enantiomer1 (1R, 3R)-Enantiomer Trans->Enantiomer1 Chiral HPLC Enantiomer2 (1S, 3S)-Enantiomer Trans->Enantiomer2 Chiral HPLC

Stereochemical relationship of 3-(4-fluorophenyl)cyclobutan-1-ol isomers.

Mechanistic Rationale for CSP Selection

For the resolution of cyclic alcohols like cyclobutanols, derivatized polysaccharide chiral stationary phases (CSPs) are the industry gold standard[2]. These phases consist of amylose or cellulose polymers derivatized with phenylcarbamates and coated (or immobilized) onto silica gel.

The Tripartite Recognition Mechanism

The separation of trans-3-(4-fluorophenyl)cyclobutan-1-ol enantiomers on a carbamate-based CSP relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages (C=O and N-H) on the CSP act as hydrogen bond acceptors and donors, interacting strongly with the cyclobutanol's -OH group.

  • 
     Interactions:  The aromatic rings of the CSP interact with the 4-fluorophenyl ring of the analyte. The highly electronegative fluorine atom creates a strong dipole, enhancing electrostatic 
    
    
    
    stacking with electron-rich CSP phenyl rings (such as those in Chiralpak AD-H).
  • Steric Inclusion: The helical structure of the polysaccharide creates chiral grooves. The rigid cyclobutane ring forces the enantiomers to adopt specific spatial orientations, leading to differential steric fits within these grooves.

Mechanism CSP Polysaccharide CSP (e.g., Amylose Triscarbamate) Interaction1 Hydrogen Bonding (Carbamate ↔ OH) CSP->Interaction1 Interaction2 π-π Interactions (Phenyl ↔ Ar-F) CSP->Interaction2 Interaction3 Steric Inclusion (Chiral Groove Fit) CSP->Interaction3 Analyte trans-3-(4-fluorophenyl) cyclobutan-1-ol Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Tripartite chiral recognition mechanism between the CSP and the cyclobutanol enantiomers.

Comparative Performance Data

To objectively evaluate the best method, we compare the performance of three premier polysaccharide columns under normal-phase conditions. Normal-phase chromatography (Hexane/Isopropanol) is selected over reversed-phase because the non-polar hexane bulk solvent maximizes the critical hydrogen-bonding interactions between the analyte's hydroxyl group and the CSP.

Experimental Conditions: Mobile Phase: Hexane/Isopropanol (95:5 v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 210 nm.

Column (Stationary Phase)Polymer BackboneDerivatizationRetention Time 1 (

)
Retention Time 2 (

)
Selectivity (

)
Resolution (

)
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)8.4 min11.2 min1.453.1
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)9.1 min10.5 min1.181.6
Chiralpak IC CelluloseTris(3,5-dichlorophenylcarbamate)12.3 min13.8 min1.141.2

Data Analysis & Causality:

  • Chiralpak AD-H demonstrates superior selectivity and baseline resolution (

    
    ). The amylose backbone forms a tighter helical structure than cellulose, providing a more restrictive chiral cavity that perfectly accommodates the rigid cyclobutane ring.
    
  • Chiralpak IC utilizes electron-withdrawing chloro-groups on the CSP. Because the analyte's 4-fluorophenyl group is also electron-withdrawn, the

    
     interactions are weakened due to electrostatic repulsion, resulting in broader peaks and poor resolution (
    
    
    
    ).

Self-Validating Experimental Protocol

The following protocol utilizes Chiralpak AD-H and is designed as a self-validating system . This means the workflow contains internal logic gates that prevent the progression of analysis if fundamental chromatographic parameters are not met.

Step 1: Sample Preparation
  • Weigh exactly 2.0 mg of the trans-3-(4-fluorophenyl)cyclobutan-1-ol racemic standard.

  • Dissolve in 1.0 mL of HPLC-grade Isopropanol (IPA).

    • Causality: Dissolving the sample in the polar modifier rather than pure hexane prevents sample precipitation at the column head, which would cause split peaks and artificially ruin resolution.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Instrument Setup & Equilibration
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v). Degas ultrasonically for 10 minutes.

  • Detection: Set UV detector to 210 nm .

    • Causality: The molecule lacks extended conjugation. The isolated fluorophenyl ring has a weak

      
       transition at 254 nm. Monitoring at 210 nm captures the much stronger primary aromatic absorption bands, drastically improving the Signal-to-Noise (S/N) ratio.
      
  • Flow Rate: 1.0 mL/min.

  • Equilibration: Pump mobile phase for at least 30 column volumes (~45 minutes) until the baseline is completely stable.

Step 3: System Suitability Test (SST) & Self-Validation

Inject 10 µL of the racemic standard. The system is considered validated and ready for quantitative analysis only if it meets the following criteria:

  • Validation Gate 1 (Resolution):

    
    .
    
    • Correction Loop: If

      
      , the hydrogen bonding is too heavily disrupted by the modifier. Decrease IPA concentration to 3% (Hexane/IPA 97:3 v/v) to increase retention and selectivity, then re-inject.
      
  • Validation Gate 2 (Tailing Factor):

    
     must be between 0.9 and 1.2 for both peaks.
    
    • Correction Loop: If

      
      , secondary interactions with exposed silanol groups on the silica support are occurring. Because the analyte is a neutral alcohol, basic additives (like DEA) are unnecessary and may degrade the column. Instead, verify the column temperature is strictly maintained at 25 °C, as temperature fluctuations heavily impact mass transfer kinetics in chiral chromatography.
      
Step 4: Quantitative Analysis

Once validated, inject 10 µL of the unknown synthetic samples. Calculate the Enantiomeric Excess (


) using the area under the curve (AUC) of the resolved peaks:


References

  • Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis. Journal of the American Chemical Society.[Link]

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society.[Link]

Technical Comparison: F-19 NMR Characterization of 3-(4-fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-fluorophenyl)cyclobutan-1-ol is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for linear alkyl chains or phenyl rings. However, its synthesis typically yields a mixture of cis and trans diastereomers. Differentiating and quantifying these isomers is critical for Structure-Activity Relationship (SAR) studies, as the spatial orientation of the hydroxyl group relative to the fluorophenyl ring drastically alters lipophilicity and receptor binding.

This guide compares F-19 NMR spectroscopy against traditional H-1 NMR and HPLC methods.[1] We demonstrate that F-19 NMR is the superior high-throughput technique for determining the diastereomeric ratio (dr) of this scaffold due to its singlet-like simplicity (decoupled), lack of background interference, and rapid acquisition time.

The Analytical Challenge: Isomer Resolution

The cyclobutane ring adopts a puckered conformation to relieve torsional strain. In 3-(4-fluorophenyl)cyclobutan-1-ol, the 4-fluorophenyl group and the hydroxyl group can exist in two distinct diastereomeric forms:

  • Cis-isomer: Substituents on the same side of the ring plane.

  • Trans-isomer: Substituents on opposite sides.

Why H-1 NMR Falls Short

In H-1 NMR, the cyclobutane protons (H2/H4) appear as complex multiplets in the 1.8–3.0 ppm region. These signals often overlap with the benzylic methine (H3) and the carbinol methine (H1), making accurate integration for dr determination difficult without high-field instruments (>600 MHz) or complex 2D NOESY experiments.

The F-19 Advantage

The fluorine atom on the phenyl ring acts as a sensitive remote probe. Although it is five bonds away from the hydroxyl center, the puckering of the cyclobutane ring transmits electronic and through-space effects distinct to each isomer. This results in two resolved chemical shifts in the F-19 spectrum, allowing for direct, accurate integration.

Comparative Analysis: F-19 NMR vs. Alternatives

The following table contrasts the performance of F-19 NMR against standard H-1 NMR and Reverse-Phase HPLC for characterizing this specific building block.

FeatureF-19 NMR H-1 NMR HPLC (UV detection)
Primary Output Isomer Ratio (cis/trans) & PurityStructural ConfirmationPurity & Quantification
Resolution High: Isomers typically separated by >0.1 ppm.Low: Cyclobutane protons overlap significantly.Medium: Requires specific column chemistry to separate diastereomers.
Method Dev. Time < 5 mins: Generic parameters work immediately.< 5 mins: Standard proton parameters.Hours/Days: Gradient optimization required for isomer separation.
Solvent Needs Deuterated solvents (e.g., DMSO-

, CDCl

).
Deuterated solvents.[1][2][3]Large volume of HPLC grade mobile phase.
Quantification Absolute qNMR (with internal standard).Difficult due to overlap.Requires external calibration curves.
Throughput High (1-4 mins per sample).High.Low (15-30 mins per sample).

Predicted F-19 NMR Spectral Characteristics

Based on substituent effects for para-fluorophenyl systems and cyclobutane conformational analysis:

  • Chemical Shift Range: -114.0 ppm to -118.0 ppm (referenced to CFCl

    
     at 0 ppm).
    
  • Multiplicity (Proton Coupled): The signal appears as a complex multiplet (typically a triplet of triplets) due to coupling with the ortho protons (

    
     Hz) and meta protons (
    
    
    
    Hz) of the phenyl ring.
  • Multiplicity (Proton Decoupled - {1H}): Two distinct singlets representing the cis and trans isomers.

  • Isomer Separation (

    
    ):  Typically 0.05 – 0.20 ppm difference between isomers.
    

Note: The exact shift depends on the solvent. In CDCl


, signals are generally shielded (upfield) compared to polar aprotic solvents like DMSO-

.

Experimental Protocol: Quantitative F-19 NMR (qNMR)

To ensure accurate integration of the isomer ratio, the relaxation delay (


) must be optimized.[4] Fluorine nuclei in fluorophenyl groups often have long longitudinal relaxation times (

), sometimes exceeding 3-5 seconds.
Reagents
  • Analyte: Crude or purified 3-(4-fluorophenyl)cyclobutan-1-ol (~10 mg).

  • Solvent: DMSO-

    
     (preferred for solubility and peak sharpness) or CDCl
    
    
    
    .
  • Internal Standard (Optional for purity, not needed for ratio):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm). Note: Do not use Fluorobenzene (-113 ppm) as it may overlap with the analyte.
Instrument Parameters (Bruker/Jeol/Varian)
  • Pulse Sequence: zgig (Inverse gated decoupling) or standard single pulse if decoupling is not available. Decoupling is highly recommended to collapse multiplets into singlets for integration.

  • Spectral Width (SW): 200 ppm (typically -200 to 0 ppm) to catch all signals; narrow to -100/-130 ppm for high resolution.

  • Transmitter Offset (O1P): -115 ppm (center of the expected region).

  • Relaxation Delay (

    
    ): 20 seconds. 
    
    • Reasoning: For qNMR,

      
       should be 
      
      
      
      .[4] If
      
      
      is unknown, 20-30s is a safe default to prevent saturation of the major isomer, which would skew the calculated ratio.
  • Scans (NS): 16 to 64 (High sensitivity of F-19 allows fewer scans).

  • Acquisition Time (AQ):

    
     seconds to ensure good digital resolution.
    
Workflow Diagram

G Start Crude Reaction Mixture SamplePrep Sample Prep: Dissolve ~10mg in DMSO-d6 Start->SamplePrep Acquisition Acquire F-19 NMR (Pulse: zgig, D1: 20s) SamplePrep->Acquisition Processing Process Spectrum: Phase & Baseline Correction Acquisition->Processing Analysis Analyze -115 ppm Region Processing->Analysis Decision Are peaks resolved? Analysis->Decision Calc Integrate Peaks: Calc cis/trans ratio Decision->Calc Yes Reprocess Reprocess with Lb (Line Broadening) < 0.3Hz Decision->Reprocess No Reprocess->Calc

Figure 1: Analytical workflow for determining diastereomeric ratio via F-19 NMR.

Structural Logic & Signal Origin

The following diagram illustrates why F-19 is effective for this specific scaffold. The signal differentiation arises from the conformational transmission of the hydroxyl group's position through the rigid cyclobutane ring to the phenyl substituent.

StructureLogic cluster_0 Molecule Components OH Hydroxyl Group (C1) Ring Cyclobutane Ring (Puckered Conformation) OH->Ring Stereocenter (cis/trans) Ph Phenyl Ring Ring->Ph Electronic Environment F F-19 Sensor (C4') Ph->F Chemical Shift Modulation Result Result: Two Distinct Singlets (~ -116 ppm) F->Result

Figure 2: Signal transduction pathway. The stereochemical information at C1 is transmitted through the ring to the F-19 nucleus.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for qNMR parameters and relaxation delay protocols).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link (Reference for coupling constants and substituent effects in organofluorine compounds).

  • Liu, X., et al. (2011). "Applications of 19F NMR in quantitative analysis." Annual Reports on NMR Spectroscopy, 73, 1-28.

Sources

The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, the cyclobutane motif has emerged as a valuable building block, providing a unique conformational rigidity that can favorably influence a molecule's interaction with its biological target. This guide offers a comparative analysis of cyclobutane substitution in structure-activity relationship (SAR) studies, supported by experimental data, to illuminate the potential of this versatile scaffold.

The small, strained ring of cyclobutane confers a distinct three-dimensional geometry that can lock flexible molecules into a bioactive conformation, reduce planarity, and serve as a metabolically stable isostere for other groups.[1][2][3] These characteristics have led to the incorporation of cyclobutane rings into a number of clinical and preclinical drug candidates.[1][4] This guide will delve into specific examples, focusing on the impact of cyclobutane substitution on binding affinity and metabolic stability, and provide detailed experimental protocols for key assays in drug discovery.

The Cyclobutane Advantage: A Comparative Analysis

The strategic incorporation of a cyclobutane ring can lead to significant improvements in a compound's pharmacological profile. Its rigid, puckered conformation can provide a better-defined orientation of substituents, leading to enhanced binding to the target protein.[3][5] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to more flexible or electron-rich moieties, which can result in improved metabolic stability.[1][3]

Case Study: Janus Kinase (JAK) Inhibitors

A prime example of the successful application of the cyclobutane scaffold is in the development of Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory and autoimmune diseases.[6] Structure-activity relationship (SAR) studies have demonstrated that strategic substitution on the cyclobutane ring is key to achieving potent and selective inhibition of different JAK isoforms. The following table summarizes the inhibitory activity (IC50) of several cyclobutane derivatives against JAK1, JAK2, and JAK3.

CompoundR GroupIsomerJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 CNIsomer 11.53.82.1
2 CNIsomer 210.225.615.4
3 H-5.512.18.9
4 OHIsomer 12.14.93.3
5 OHIsomer 28.718.311.5
Data compiled from patent literature.[6]

The data in Table 1 illustrates that the stereochemistry of the cyclobutane ring can have a significant impact on inhibitory activity, as seen in the difference between Isomer 1 and Isomer 2 of compounds 1 and 4.[6] Furthermore, the introduction of a hydroxyl group on the cyclobutane ring, as in compounds 4 and 5, maintains potent JAK inhibition, suggesting that this functionality can be well-tolerated and may offer opportunities for further optimization of physicochemical properties like solubility.[6]

Cyclobutane as a Bioisostere

The cyclobutane ring is an effective bioisostere for other common chemical groups, such as gem-dimethyl, tert-butyl, and phenyl rings.[1][7] This substitution can lead to improved metabolic stability and a more favorable three-dimensional profile for binding.

Experimental Protocols

To empirically validate the impact of cyclobutane substitution, robust and reproducible experimental assays are essential. The following section provides detailed protocols for key in vitro assays used to determine binding affinity and metabolic stability.

Binding Affinity Assays

Binding assays are fundamental to understanding how a compound interacts with its biological target.[8] Two widely used label-free techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[9]

SPR is a powerful technique for real-time analysis of biomolecular interactions, providing data on association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[10]

Objective: To determine the kinetics and affinity of a cyclobutane-containing compound (analyte) binding to a target protein (ligand).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (ligand)

  • Cyclobutane-containing compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine solution)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using standard amine coupling chemistry.

    • Inject the purified target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the cyclobutane-containing compound in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period to monitor association.

    • Include a buffer-only injection as a control for baseline drift.

  • Dissociation:

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Causality Behind Experimental Choices: The choice of immobilization strategy is critical to ensure the target protein remains active. Amine coupling is a common and robust method. The concentration range of the analyte should span the expected K_D to ensure accurate determination of binding kinetics. The regeneration step must be optimized to completely remove the analyte without denaturing the immobilized ligand.

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_chip Prepare Sensor Chip immobilize Immobilize Ligand prep_chip->immobilize prep_ligand Prepare Ligand (Target Protein) prep_ligand->immobilize prep_analyte Prepare Analyte (Cyclobutane Compound) bind Inject Analyte (Association) prep_analyte->bind immobilize->bind dissociate Flow Buffer (Dissociation) bind->dissociate regenerate Inject Regeneration Solution dissociate->regenerate fit_data Fit Sensorgrams to Binding Model dissociate->fit_data regenerate->bind Next Cycle determine_kinetics Determine kon, koff, KD fit_data->determine_kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[9]

Objective: To determine the thermodynamic parameters of the interaction between a cyclobutane-containing compound and its target protein.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the target protein and the cyclobutane-containing compound in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the cyclobutane-containing compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine K_D, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Causality Behind Experimental Choices: Using identical buffer for both protein and ligand is crucial to avoid artifacts from buffer mismatch. Degassing prevents the formation of air bubbles that can interfere with the sensitive heat measurements. The injection volume and spacing are optimized to allow the system to return to thermal equilibrium between injections.

Metabolic Stability Assay

Metabolic stability assays are essential for predicting the in vivo clearance of a compound.[11] The liver microsomal stability assay is a common in vitro method to assess Phase I metabolism.[12][13]

Objective: To determine the in vitro metabolic stability of a cyclobutane-containing compound using liver microsomes.

Protocol:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the cyclobutane-containing compound in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-warm the microsome and compound solutions to 37°C.

    • Initiate the metabolic reaction by adding NADPH to the mixture.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the half-life (t_1/2) and in vitro intrinsic clearance (CL_int) from the slope of the linear regression.

Causality Behind Experimental Choices: Liver microsomes contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.[14] NADPH is a necessary cofactor for these enzymes.[12] The reaction is quenched with a cold organic solvent to stop all enzymatic activity and precipitate proteins, allowing for accurate quantification of the remaining compound.

cluster_struct Structural Comparison cluster_prop Key Properties A Phenyl Ring (Planar, Aromatic) C Cyclobutane Ring (Puckered, Rigid) A->C Bioisosteric Replacement B gem-Dimethyl (Flexible) B->C Bioisosteric Replacement P1 Increased 3D Character C->P1 P2 Conformational Restriction C->P2 P3 Improved Metabolic Stability C->P3 D tert-Butyl (Bulky, Acyclic) D->C Bioisosteric Replacement P4 Enhanced Binding Affinity P2->P4

Caption: The advantages of cyclobutane as a bioisostere.

Conclusion

The incorporation of a cyclobutane scaffold in drug design is a powerful strategy to enhance binding affinity and improve metabolic stability. As demonstrated with JAK inhibitors, even subtle changes to the substitution and stereochemistry of the cyclobutane ring can lead to significant differences in biological activity.[6] The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage over more traditional, planar, or flexible moieties. By employing robust in vitro assays such as SPR, ITC, and microsomal stability assays, researchers can effectively evaluate the impact of cyclobutane substitution and accelerate the development of novel therapeutics with improved pharmacological profiles.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Peeref. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Moody, G. L., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-48. [Link]

  • Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • YouTube. (2023). measuring drug-target binding with SPR & ITC binding assays. [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. [Link]

  • ResearchGate. (2025). Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/ Cyclobutane Ligands with VG SCN and NMDA Receptor. [Link]

  • RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • PMC. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. [Link]

  • EMBL Hamburg. Characterization of Protein Interactions by ITC, SPR and BLI. [Link]

  • ResearchGate. (2024). CF 3 -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert -Butyl Group Analogue. [Link]

  • ResearchGate. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • Taylor & Francis. Cyclobutane – Knowledge and References. [Link]

Sources

Advanced IR Spectroscopy Guide: Cyclobutanol Ring Strain Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vibrational Signature of Strain

In small-ring carbocycles, ring strain is not merely a thermodynamic quantity (26.3 kcal/mol for cyclobutane); it is a structural force that alters bond hybridization, force constants, and consequently, vibrational frequencies. For researchers characterizing cyclobutanol derivatives—common motifs in modern peptidomimetics and transition-state analogues—standard IR tables are insufficient.

This guide provides a definitive technical comparison of the IR spectrum of cyclobutanol against its relaxed counterpart (cyclohexanol ) and its highly strained homologue (cyclopropanol ). It focuses on the specific spectral shifts induced by the geometric constraints of the four-membered ring.

Fundamental Physics of Strain-Induced Shifts

To interpret the cyclobutanol spectrum, one must understand the physical origin of the peak shifts:

  • Hybridization & Force Constants (

    
    ):  In cyclobutane, the C-C-C bond angles are compressed to ~88-90° (deviating from the ideal 109.5°). To minimize strain, the carbon atoms rehybridize, directing more p-character  into the strained C-C ring bonds. Consequently, the exocyclic bonds (C-H and C-O) gain s-character .
    
    • Effect: Higher s-character leads to shorter, stiffer bonds with higher force constants (

      
      ).
      
    • Observation: C-H stretching frequencies shift to higher wavenumbers compared to unstrained alkanes.[1][2]

  • Kinetic Coupling: The "puckering" of the cyclobutane ring (butterfly motion) couples with low-frequency vibrational modes, creating complex splitting patterns often absent in rigid planar rings or flexible chair conformations.

Comparative Analysis: Cyclobutanol vs. Alternatives

The following table synthesizes experimental data to differentiate cyclobutanol from low-strain and high-strain alternatives.

Table 1: Vibrational Mode Comparison ( )
Vibrational ModeCyclobutanol (Target)Cyclohexanol (Relaxed Ref)Cyclopropanol (High Strain Ref)Mechanistic Insight

(H-bonded)
3300–3400 (Broad)3300–3400 (Broad)3300–3400 (Broad)O-H stretch is largely independent of ring strain unless intramolecular H-bonding is geometrically enforced.

(Ring)
2980–2890 2930–28503080–3000 Critical Diagnostic: Strain increases C-H frequency. Cyclopropanol enters the "alkene" region (>3000).[1] Cyclobutanol is elevated vs. cyclohexanol but <3000.

(Stretch)
~1120–1080 ~1070–1060~1150–1100Higher s-character in the C-O bond of strained rings shifts this mode slightly blue (higher frequency) compared to cyclohexanol.
Ring Breathing 900–935 1000–950 (Mixed)1020–1000 Fingerprint ID: The symmetric "breathing" mode is distinct. Cyclobutanol shows a characteristic band ~900–935 cm⁻¹.
Ring Deformation ~600–650 ~630 (Chair def.)~800–750Lower frequency deformations are sensitive to the mass and "floppiness" (puckering) of the ring.

Detailed Spectral Feature Analysis

A. The C-H Stretching Region (Hybridization Probe)

In cyclohexanol , the methylene (-CH₂-) stretches appear at standard alkane values (


 ~2925, 

~2855 cm⁻¹). In cyclobutanol , the ring strain increases the s-character of the C-H bonds to approximately

rather than pure

.
  • Look for: A shift of the main C-H absorption envelope toward 2980 cm⁻¹ .

  • Differentiation: If you see significant peaks above 3000 cm⁻¹ , you likely have a cyclopropane ring or an alkene impurity, not cyclobutane.

B. The "Ring Breathing" Fingerprint

The most reliable confirmation of the four-membered ring is the symmetric ring stretching (breathing) mode.

  • Cyclobutanol: Exhibits a medium-to-strong band in the 900–935 cm⁻¹ region. This mode involves the simultaneous expansion of all four C-C bonds.

  • Interference: This region is often clear in linear alcohols (like 2-butanol), making it a high-contrast diagnostic window.

C. The C-O Stretch and Conformational Coupling

Cyclobutanol exists in equilibrium between equatorial and axial puckered conformers (equatorial is favored).

  • The C-O stretch (~1100 cm⁻¹) is often split or broadened due to this conformational exchange.

  • Unlike cyclohexanol, where the C-O band is relatively sharp (rigid chair), cyclobutanol may present a more complex band structure in the 1050–1150 cm⁻¹ range due to coupling with ring puckering modes.

Experimental Protocol: Validating the Spectrum

To ensure data integrity when analyzing volatile, strained alcohols, follow this self-validating protocol.

Step 1: Sample Preparation (Neat vs. Solution)
  • Neat (Thin Film): Preferred for identifying the broad H-bonded O-H stretch.[2] Use KBr or NaCl plates. Warning: Cyclobutanol is volatile; analyze immediately.

  • Solution (

    
     or 
    
    
    
    ):
    Essential for analyzing the C-H region without H-bonding interference.
    • Concentration: < 0.01 M to isolate non-bonded O-H (~3600 cm⁻¹) and precise C-H peaks.

Step 2: Instrument Parameters[3]
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹). The strain-induced shifts are subtle (10–20 cm⁻¹ differences), requiring higher resolution.

  • Scans: Minimum 32 scans to resolve weak overtone bands in the 1800–2000 cm⁻¹ region (often characteristic of ring symmetry).

Step 3: The "Strain Test" (Self-Validation)

If the spectrum is ambiguous, perform the Strain Correlation Check :

  • Identify the C=O stretch (if oxidizing to ketone). Cyclobutanone absorbs at ~1780 cm⁻¹ , whereas cyclohexanone is 1715 cm⁻¹ .

  • Protocol: Take a small aliquot, perform a micro-scale Jones oxidation. If the carbonyl peak appears at >1770 cm⁻¹, the precursor was definitely a four-membered ring.

Visualizations

Diagram 1: Strain-Frequency Correlation Logic

This diagram illustrates the causal link between geometric strain and observed spectral shifts.

StrainLogic cluster_0 Cyclobutanol Specifics Strain Ring Strain (Geometric Constraint) Hybrid Rehybridization (Increased s-character in C-H) Strain->Hybrid Compensates Angle Force Increased Force Constant (k) Hybrid->Force Stiffer Bonds Freq Blue Shift (Higher Wavenumbers) Force->Freq v ~ sqrt(k/m) CH C-H Stretch ~2980 cm-1 Freq->CH Ring Ring Breathing ~900-935 cm-1 Freq->Ring

Caption: Logical pathway connecting ring strain to observable IR frequency shifts.

Diagram 2: Experimental Workflow for Identification

A decision tree for distinguishing cyclobutanol from isomers.

Workflow Start Unknown Cyclic Alcohol Sample CH_Check Check C-H Region (2800-3100 cm-1) Start->CH_Check High Peaks > 3000 cm-1? CH_Check->High Cyclopropane Likely Cyclopropanol (or Alkene) High->Cyclopropane Yes Cyclobutane Check Fingerprint (900-1000 cm-1) High->Cyclobutane No (<3000) Breathing Band at 900-935 cm-1? Cyclobutane->Breathing Confirm_CB CONFIRMED: Cyclobutanol Breathing->Confirm_CB Yes Confirm_CH Likely Cyclohexanol (Standard Alkane Profile) Breathing->Confirm_CH No

Caption: Step-by-step decision tree for isolating the cyclobutanol signature.

References

  • NIST Mass Spectrometry Data Center. Cyclobutanol Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Egawa, T., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra. Journal of Chemical Physics. [Link]

  • Liebman, J. F., & Greenberg, A. (1976). A survey of structural resonance and strain energies. Chemical Reviews. (Contextual grounding for strain energy). [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of cyclobutane and associated ring strain analysis. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Cyclic Ketones and Strain. [Link]

Sources

Safety Operating Guide

3-(4-Fluorophenyl)cyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Fluorophenyl)cyclobutan-1-ol Proper Disposal Procedures Document Control: SOP-DISP-FPCB-01 | Revision: 1.0 Target Audience: Senior Researchers, EHS Officers, Laboratory Managers

Part 1: Core Directive & Compound Identification

This guide deviates from generic safety templates to address the specific physicochemical constraints of 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3). Unlike standard organic alcohols, the presence of the fluorine atom combined with the strained cyclobutane ring dictates a strict "Halogenated Waste" protocol. Improper disposal via standard organic solvent streams can damage incinerator scrubbers (due to Hydrofluoric Acid formation) or violate EPA/REACH regulations regarding organofluorine discharge.

Physicochemical Profile for Waste Classification
ParameterDataOperational Implication
Compound Name 3-(4-Fluorophenyl)cyclobutan-1-olPrimary identifier for waste tags.
CAS Number 1184476-34-3Required for regulatory manifests.[1]
Molecular Formula C₁₀H₁₁FOFluorine content mandates segregation from non-halogenated waste.
Molecular Weight 166.19 g/mol N/A
Physical State Solid (typically) or viscous oilRequires solid waste bins or dissolution in compatible halogenated solvents.
Hazard Class Irritant (Skin/Eye/Respiratory)PPE (Nitrile gloves, goggles) required during disposal.
Reactivity Strained ring systemAvoid strong acids/oxidizers in waste container to prevent exothermic ring-opening.

Part 2: Pre-Disposal Handling & Segregation

Crucial Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is re-labeled as "Halogenated."

Segregation Logic

The fluorine substituent necessitates that this compound be treated as Halogenated Organic Waste .[2][3]

  • Why? Combustion of organofluorines generates Hydrogen Fluoride (HF). Standard incinerators lacking specific scrubbers cannot handle high HF loads.

  • Container Choice: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic impurities are present, as HF (if generated) attacks metal.

Labeling Protocol

Every waste container must carry a tag with the following specific data:

  • Full Chemical Name: 3-(4-Fluorophenyl)cyclobutan-1-ol[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Solvent Matrix: (If dissolved, e.g., "Dichloromethane 90%, Compound 10%")

Part 3: Disposal Methodologies (The Technical Core)

Primary Method: High-Temperature Incineration (RCRA Code: U-Listed/Characteristic)

The only definitive destruction method for fluorinated cyclobutane derivatives is incineration at a permitted facility equipped with acid gas scrubbing.

Step-by-Step Protocol:

  • Solid Waste (Pure Substance/Contaminated Solids):

    • Collect pure solids, contaminated weighing boats, and pipette tips in a wide-mouth HDPE jar labeled "Solid Halogenated Waste."

    • Do not dissolve the solid solely for the purpose of liquid disposal; solid incineration is often more cost-effective and safer.

    • Seal the jar with a screw-top lid. Do not use parafilm alone.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Combine with compatible halogenated solvents (e.g., Dichloromethane, Chloroform).

    • Incompatibility Alert: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases. The cyclobutane ring is strained; acid-catalyzed ring opening can be exothermic.

    • Maintain pH between 5 and 9 to prevent degradation or volatile by-product formation.

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: 3-(4-Fluorophenyl)cyclobutan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv Halogenated (DCM, CHCl3) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) LiquidCheck->NonHaloSolv LiquidBin Container: Amber Glass/HDPE Carboy Label: 'Halogenated Solvent Waste' HaloSolv->LiquidBin ReLabel ACTION: Re-classify entire mix as 'Halogenated Waste' NonHaloSolv->ReLabel ReLabel->LiquidBin

Figure 1: Decision logic for segregating fluorinated cyclobutanol waste streams to ensure compliance with halogenated waste protocols.

Part 4: Emergency Spill Response (Operational Plan)

Scenario: A 5g vial of solid 3-(4-Fluorophenyl)cyclobutan-1-ol shatters on the benchtop.

Immediate Action Plan:

  • Evacuate & Ventilate: Clear the immediate area. Although not highly volatile, dust inhalation is an irritant risk.

  • PPE Up: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Do NOT use water initially (spreads the contamination).

    • Cover the spill with a wet wipe or damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and broken glass using tongs or a dustpan.

    • Place all debris into a wide-mouth plastic jar .

    • Wipe the surface with a soap/water solution, followed by an Acetone rinse.

    • Disposal: The cleanup debris (wipes + chemical) must go into the Solid Halogenated Waste stream, not regular trash.

Part 5: Regulatory Compliance & References

Legal Context: Under RCRA (USA) and European Waste Codes (EWC), this compound falls under Halogenated Organic Wastes (e.g., EWC 07 01 03*). Disposal into sanitary sewers is strictly prohibited due to the organofluorine content, which resists standard biodegradation and can bioaccumulate or damage treatment infrastructure.

References:

  • University of Barcelona. (2020). Hazardous Laboratory Waste Classification Guidelines. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2015). Waste Classification: List of Waste & Determining if Waste is Hazardous or Non-hazardous. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(4-Fluorophenyl)cyclobutan-1-ol: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS No. 1184476-34-3) is a fluorinated carbocyclic alcohol with potential applications in medicinal chemistry.[1][2] While comprehensive toxicological data for this specific molecule is not widely available, its structure—incorporating a fluorinated aromatic ring, a cyclobutane scaffold, and a secondary alcohol—necessitates rigorous adherence to safety protocols derived from established principles for handling similar chemical classes.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: A Proactive Analysis

Given the structure of 3-(4-Fluorophenyl)cyclobutan-1-ol, we must anticipate the following potential hazards:

  • Dermal and Eye Irritation: Aromatic alcohols can cause skin and serious eye irritation.[3] The presence of a fluorine atom can sometimes enhance skin permeability. Therefore, all skin contact must be meticulously avoided.[4]

  • Respiratory Tract Irritation: Like many volatile or aerosolizable organic compounds, inhalation may cause respiratory irritation.[3] Handling should always occur in a controlled ventilation environment.

  • Toxicity: While specific data is absent, many fluorinated organic compounds and aromatic alcohols can be harmful if swallowed, inhaled, or absorbed through the skin. It is prudent to treat this compound as toxic.

  • Flammability: Although data is unavailable, many organic alcohols are flammable.[5] All sources of ignition should be kept away from the handling area.[6]

Core Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine; it is a direct response to the anticipated hazards. For 3-(4-Fluorophenyl)cyclobutan-1-ol, a multi-layered approach is mandatory.

All handling of 3-(4-Fluorophenyl)cyclobutan-1-ol, from weighing to solution preparation and reaction quenching, must be conducted inside a properly functioning chemical fume hood.[4][6] This is the most critical step in minimizing inhalation exposure and containing any potential spills or aerosol generation.

Solvent splashes and accidental contact are significant risks that can cause severe eye damage.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety goggles with side shields must be worn at all times.[3]

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or performing vigorous reactions, a full-face shield should be worn over the safety goggles to protect against splashes.[7][8]

Choosing the correct glove material is critical, as not all gloves offer adequate protection against organic solvents and aromatic compounds.[9] Nitrile gloves are a common starting point, but for extended contact, more robust options should be considered.[6][8]

Glove MaterialSuitability for Aromatic Alcohols & Halogenated CompoundsKey Considerations
Nitrile Good for incidental contact (splashes). Provides excellent dexterity but may have a limited breakthrough time with certain organic solvents. Should be changed immediately upon contamination.[7][10]
Neoprene Very Good for extended use. Offers good resistance to acids, bases, alcohols, and many hydrocarbons. A solid choice for handling this compound.[9][10]
Butyl Rubber Excellent for extended use. Highly resistant to polar organics like alcohols, ketones, and esters. Recommended for prolonged handling or large-scale work.[9][10]
Latex Not Recommended. Offers poor protection against many organic solvents and can cause allergic reactions.[9][11]

Causality: The combination of an alcohol and an aromatic ring in the molecule requires a glove material that resists both polar and non-polar characteristics. Neoprene and Butyl rubber provide broader protection than standard nitrile gloves for anything beyond minor, incidental contact.[9][10]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is mandatory to protect skin and clothing.[11] Ensure it is fully buttoned.

  • Impervious Apron: For operations involving larger volumes or a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

  • Respiratory Protection: When working within a certified fume hood, a respirator is typically not required. However, if there is a risk of dust or aerosol generation outside of a hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with organic vapor cartridges should be used.[3][12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow integrates PPE usage with procedural best practices to ensure safety at every stage.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase (Inside Fume Hood) cluster_cleanup 3. Post-Experiment & Disposal Phase cluster_final 4. Final Steps A Verify Fume Hood Functionality B Don Core PPE: - Goggles - Lab Coat - Appropriate Gloves A->B C Weigh Compound (Use anti-static weigh boat) B->C Begin Work D Prepare Solution C->D E Perform Experiment D->E F Quench Reaction & Decontaminate Glassware (Inside Hood) E->F Complete Reaction G Segregate Waste: - Halogenated Organic Liquid - Contaminated Solids F->G H Clean Work Area G->H I Doff PPE in Correct Order: 1. Gloves 2. Goggles 3. Lab Coat H->I Exit Work Area J Wash Hands Thoroughly I->J

Procedural Steps:

  • Pre-Operation Check: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[3][12]

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don the selected chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[6]

  • Chemical Handling:

    • Conduct all manipulations deep within the fume hood.[11]

    • Store the compound in a tightly closed container in a cool, dry, well-ventilated area as recommended.[3][12] A storage temperature of 2-8°C is specified by some suppliers.[1]

    • Avoid generating dust or aerosols.[3]

  • Decontamination and Waste Segregation:

    • All glassware that has come into contact with the compound must be decontaminated (e.g., rinsed with a suitable solvent like acetone or ethanol) inside the fume hood.

    • The rinse solvent and any solutions containing the compound must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not pour organic waste down the drain.[6]

    • Contaminated solid waste (gloves, weigh paper, paper towels) must be placed in a separate, sealed, and labeled hazardous waste bag.

  • Doffing PPE: Remove PPE before leaving the laboratory to prevent cross-contamination. Remove gloves first, turning them inside out, followed by your lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

Emergency and Disposal Plan

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., diatomite or universal binders).[3] Place the contaminated absorbent into a sealed bag for hazardous waste disposal. Wipe the area with a solvent-soaked towel, and also dispose of it as hazardous waste.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your supervisor and institutional safety officer immediately.[13] Prevent the spill from entering drains.[3]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal:

Waste material must be disposed of in accordance with all local, state, and federal regulations.[14] Leave chemicals in their original or properly labeled containers. Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department. Handle uncleaned empty containers as you would the product itself.

References

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment: Hands. San Jose State University.
  • Safety Data Sheet. MedchemExpress.com.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno.
  • Safety Data Sheet. Kishida Chemical Co., Ltd.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Personal protective solutions for Alcohol & Beverage industry applications. DuPont.
  • 3-(4-Fluorophenyl)cyclobutan-1-ol, mixture of diastereomers. ChemScene.
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Safety in the laboratory. University of California, Los Angeles.
  • In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. Benchchem.
  • Guidelines for Safe Laboratory Practices. Princeton University.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare.
  • SAFETY DATA SHEET. Castrol.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.